5-(1,3-Thiazol-4-yl)pyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3S |
|---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
5-(1,3-thiazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C8H7N3S/c9-8-2-1-6(3-10-8)7-4-12-5-11-7/h1-5H,(H2,9,10) |
InChI Key |
BLUVHNUKFHZAAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CSC=N2)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthetic routes to 5-(1,3-thiazol-4-yl)pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis of this molecule relies on the strategic coupling of pyridine and thiazole moieties. This document outlines the preparation of key precursors and details the most pertinent cross-coupling methodologies, supported by experimental protocols and quantitative data.
Retrosynthetic Analysis
The primary strategy for the synthesis of the target compound, this compound, involves the formation of a carbon-carbon bond between the C5 position of a pyridine ring and the C4 position of a thiazole ring. This can be achieved through modern palladium-catalyzed cross-coupling reactions. The two principal retrosynthetic disconnections are illustrated below:
Disconnection A points towards a Suzuki or Stille coupling, which are highly reliable methods for C-C bond formation. Disconnection B suggests a direct arylation approach, which can also be effective. This guide will focus on the more established and versatile Suzuki coupling pathway.
Synthesis of Key Precursors
The successful synthesis of the target molecule is contingent on the efficient preparation of the key building blocks: 2-amino-5-bromopyridine and a suitable thiazole coupling partner.
Preparation of 2-Amino-5-bromopyridine
2-Amino-5-bromopyridine is a crucial intermediate, and its synthesis is well-documented. The most common method involves the electrophilic bromination of 2-aminopyridine.[1]
Experimental Protocol: Bromination of 2-Aminopyridine [2]
-
In a suitable reaction vessel, dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid.
-
Cool the solution to below 20°C using an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to stir and warm to 50°C.
-
Upon completion (monitored by TLC), dilute the mixture with water and neutralize with a 40% sodium hydroxide solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be purified by washing with hot petroleum ether to remove any dibrominated byproduct, yielding 2-amino-5-bromopyridine.[2]
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Yield (%) | Melting Point (°C) |
| 2-Aminopyridine | 94.12 | 3.0 | - | - |
| Bromine | 159.81 | 3.0 | - | - |
| 2-Amino-5-bromopyridine | 173.02 | - | 62-67 | 132-135 |
Table 1: Quantitative data for the synthesis of 2-amino-5-bromopyridine.[2]
Preparation of 4-Bromothiazole
4-Bromothiazole can be synthesized through various methods, including sequential bromination and debromination of thiazole.[3][4] An optimized procedure avoids the use of elemental bromine.[3]
Experimental Protocol: Synthesis of 4-Bromothiazole [3]
Detailed, optimized procedures for the synthesis of the full family of bromothiazoles, including 4-bromothiazole, have been developed to avoid hazardous reagents like elemental bromine and improve yields. These often involve sequential bromination and debromination steps.[3] For the purpose of this guide, it is assumed that 4-bromothiazole is either commercially available or synthesized according to established literature procedures.
Palladium-Catalyzed Cross-Coupling Reactions
The core of the synthesis is the palladium-catalyzed cross-coupling of the pyridine and thiazole fragments. The Suzuki and Stille reactions are particularly well-suited for this transformation.
Suzuki Coupling
The Suzuki coupling involves the reaction of an organoboron compound with an organohalide. In this case, 2-amino-5-bromopyridine can be coupled with a thiazole-4-boronic acid or its ester derivative.
Experimental Protocol: Suzuki Coupling
-
To a reaction vessel, add 2-amino-5-bromopyridine (1.0 eq), thiazole-4-boronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a degassed solvent system, typically a mixture of dioxane and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Yield (%) |
| 2-Amino-5-bromopyridine | Thiazole-4-boronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Moderate to Good (estimated) |
Table 2: Representative conditions for Suzuki coupling.
Stille Coupling
The Stille coupling utilizes an organotin compound as the coupling partner for the organohalide.[5]
Experimental Protocol: Stille Coupling
-
In a reaction flask, combine 2-amino-5-bromopyridine (1.0 eq), 4-(tributylstannyl)thiazole (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed anhydrous solvent like toluene or DMF.
-
Heat the mixture under an inert atmosphere at a temperature between 80 and 110°C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and quench with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Solvent | Yield (%) |
| 2-Amino-5-bromopyridine | 4-(Tributylstannyl)thiazole | Pd(PPh₃)₄ | Toluene | Moderate to Good (estimated) |
Table 3: Representative conditions for Stille coupling.
Spectroscopic Data
| Proton | Expected Chemical Shift (δ, ppm) |
| Thiazole-H | ~7.5 - 8.0 |
| Pyridine-H | ~6.5 - 8.5 |
| Amino-H | Broad singlet, variable |
Table 4: Expected ¹H NMR chemical shift ranges for this compound.
Conclusion
The synthesis of this compound can be effectively achieved through a convergent strategy employing palladium-catalyzed cross-coupling reactions. The Suzuki and Stille couplings represent robust and versatile methods for the key C-C bond formation between the pyridine and thiazole rings. The successful implementation of these synthetic routes relies on the efficient preparation of the halogenated precursors, 2-amino-5-bromopyridine and 4-bromothiazole. This guide provides a solid foundation for researchers to develop and optimize the synthesis of this and related heterocyclic compounds for applications in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to the Chemical Properties of 5-(1,3-Thiazol-4-yl)pyridin-2-amine and its Analogs
Disclaimer: Direct experimental data for the specific compound 5-(1,3-Thiazol-4-yl)pyridin-2-amine is limited in publicly available scientific literature. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the broader class of 5-(thiazolyl)pyridin-2-amines, using the target molecule as a representative scaffold. The information presented is based on established principles of organic chemistry and data from closely related analogs.
Introduction
The fusion of pyridine and thiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The pyridine ring, a ubiquitous motif in natural products and pharmaceuticals, offers hydrogen bonding capabilities and can act as a basic center. The thiazole ring, another important pharmacophore, is known for its diverse biological activities, including antimicrobial and anticancer properties. The combination of these two heterocycles in a single molecule, such as this compound, presents a unique chemical entity with potential for a wide range of applications. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical properties, synthetic strategies, and potential biological relevance of this class of compounds.
Core Chemical Structure and Properties
The core structure of this compound features a pyridine ring substituted at the 5-position with a 1,3-thiazole ring and an amino group at the 2-position.
Structure:
Predicted Physicochemical Properties:
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~177.22 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| pKa | (Basic) ~4-6 (Pyridine N), ~2-4 (Amino group); (Acidic) ~8-10 (Thiazole C-H) | Affects ionization state at physiological pH, influencing solubility and receptor binding. |
| logP | ~1.5 - 2.5 | Indicates lipophilicity, which impacts membrane permeability and solubility. |
| Solubility | Moderately soluble in organic solvents, sparingly soluble in water. | Crucial for formulation and bioavailability. |
| Melting Point | Not available | Important for compound characterization and purity assessment. |
Synthesis Strategies
The synthesis of this compound can be approached through several well-established synthetic methodologies. A convergent approach, where the pyridine and thiazole moieties are synthesized separately and then coupled, is a common strategy.
General Synthetic Workflow
A plausible synthetic route involves the preparation of a 5-halopyridin-2-amine intermediate followed by the construction of the thiazole ring or a cross-coupling reaction with a pre-formed thiazole derivative.
Caption: A general synthetic workflow for this compound.
Experimental Protocols (Generalized)
Protocol 1: Synthesis of 2-Amino-5-bromopyridine (Halogenation)
This protocol describes a general method for the bromination of 2-aminopyridine.
-
Materials: 2-aminopyridine, N-bromosuccinimide (NBS), acetonitrile.
-
Procedure:
-
Dissolve 2-aminopyridine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Hantzsch Thiazole Synthesis
This protocol outlines the classic Hantzsch synthesis for forming a thiazole ring.[1][2]
-
Materials: α-halo ketone (e.g., 2-bromoacetaldehyde), thioamide.
-
Procedure:
-
Dissolve the thioamide (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add the α-halo ketone (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 3: Suzuki Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of a halopyridine with a boronic acid derivative.[3][4]
-
Materials: 2-Amino-5-bromopyridine, 4-(dihydroxyboryl)-1,3-thiazole (or its pinacol ester), palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃ or K₂CO₃), solvent (e.g., dioxane/water or DMF).
-
Procedure:
-
To a degassed mixture of the solvent, add 2-amino-5-bromopyridine (1.0 eq), the thiazole boronic acid derivative (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.05-0.1 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the interplay of its constituent rings and the amino substituent.
-
Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The 2-amino group activates the ring towards electrophilic attack, primarily at the 3- and 5-positions.
-
Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic substitution, typically at the C5 position. The C2 proton of the thiazole ring can be deprotonated with a strong base, allowing for further functionalization.
-
Amino Group: The 2-amino group is nucleophilic and can undergo acylation, alkylation, and diazotization reactions. It also influences the electronic properties of the pyridine ring.
Potential Biological Significance and Signaling Pathways
While no specific biological activity has been reported for this compound, the combination of the thiazole and pyridine moieties is present in numerous biologically active compounds.[5][6] Derivatives of 2-aminopyridine and aryl-thiazoles have shown a wide range of pharmacological activities, including:
-
Anticancer Activity: Many thiazole-containing compounds exhibit anticancer properties by targeting various cellular pathways.[6]
-
Antimicrobial Activity: The thiazole ring is a key component of many antimicrobial agents.[7]
-
Kinase Inhibition: The pyridine and thiazole scaffolds are common in kinase inhibitors, which are crucial in cancer therapy.
Given the structural similarities to known bioactive molecules, it is plausible that this compound and its derivatives could interact with various biological targets. A hypothetical interaction with a kinase signaling pathway is depicted below.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound represents a promising heterocyclic scaffold with potential for diverse applications, particularly in drug discovery. While direct experimental data on this specific molecule is scarce, this guide provides a comprehensive framework for understanding its chemical properties, plausible synthetic routes, and potential biological activities based on the well-established chemistry of its constituent moieties. Further experimental investigation is warranted to fully elucidate the properties and potential of this intriguing molecule and its derivatives.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(1,3-Thiazol-4-yl)pyridin-2-amine and its Chemical Class
Disclaimer: The specific chemical compound 5-(1,3-Thiazol-4-yl)pyridin-2-amine is a distinct isomer within the pyridinyl-thiazole amine family. Despite a thorough search of chemical databases and scientific literature, a specific CAS (Chemical Abstracts Service) number for this exact molecule could not be identified. The following guide provides a comprehensive overview of the synthesis, properties, and biological context of the broader class of 2-amino-5-(thiazolyl)pyridine derivatives, using this compound as a representative structure. The experimental protocols and data presented are based on closely related analogues and should be adapted and validated for the specific synthesis and analysis of the target compound.
Introduction to 2-Amino-5-(thiazolyl)pyridines
The fusion of pyridine and thiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. These compounds, particularly the 2-amino-5-(thiazolyl)pyridine core, are prevalent in the development of kinase inhibitors. The pyridine ring can establish crucial hydrogen bonds within the ATP-binding pocket of kinases, while the thiazole element offers a versatile platform for substitutions to enhance potency and selectivity. This class of molecules is being actively investigated for its therapeutic potential in oncology, inflammation, and neurodegenerative diseases.
Physicochemical and Identification Data
While specific data for this compound is not available, the table below summarizes the CAS numbers of several structurally related isomers and derivatives to provide a reference point for researchers.
| Compound Name | CAS Number | Molecular Formula | Notes |
| 5-(Pyridin-2-yl)-1,3-thiazol-2-amine | 1215073-56-5 | C₈H₇N₃S | Isomer with pyridine at position 5. |
| 4-(Pyridin-2-yl)-1,3-thiazol-2-amine | 30235-26-8 | C₈H₇N₃S | Isomer with pyridine at position 4. |
| 5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine | 1159820-16-2 | C₉H₉N₃S | A methylated thiazole analogue. |
| 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine | 68787-52-0 | C₇H₆N₄S | Related thiadiazole structure. |
Synthesis and Characterization
The synthesis of 2-amino-5-(thiazolyl)pyridines can be achieved through several established synthetic routes. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with an α-halocarbonyl compound.
General Synthesis Workflow
The logical workflow for synthesizing and characterizing a target compound like this compound is outlined below.
Caption: General workflow for synthesis and evaluation.
Representative Experimental Protocol: Synthesis of a 2-Amino-5-(thiazolyl)pyridine Derivative
This protocol is adapted from general procedures for Hantzsch thiazole synthesis and is provided as a representative method.
Objective: To synthesize a 2-amino-5-(thiazolyl)pyridine derivative.
Materials:
-
2-Amino-5-(1-bromoacetyl)pyridine (or a similar α-haloketone of a pyridine)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the α-haloketone pyridine derivative (1 equivalent) in ethanol.
-
Addition of Thiourea: Add thiourea (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Characterization: Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activity and Signaling Pathways
Compounds of this class are frequently designed as inhibitors of protein kinases, which are key regulators of cellular signaling. Aberrant kinase activity is a hallmark of many cancers, making them important therapeutic targets.
Kinase Inhibition Signaling Pathway
The diagram below illustrates the general mechanism of action for a kinase inhibitor targeting a signaling pathway, such as the MAPK/ERK pathway, which is often implicated in cell proliferation and survival.
Caption: Representative kinase inhibition pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound against a target kinase (e.g., a specific RAF or MEK kinase).
Materials:
-
Recombinant active kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (this compound)
-
Kinase assay buffer
-
A detection reagent (e.g., ADP-Glo™, which measures ADP production)
-
384-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture: In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced (which is proportional to kinase activity).
-
Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
The 2-amino-5-(thiazolyl)pyridine scaffold is a promising platform for the development of novel therapeutics, particularly kinase inhibitors. While specific data for this compound is not publicly available, the established synthetic routes and biological screening methods for analogous compounds provide a clear roadmap for its synthesis and evaluation. Further research into this specific isomer could unveil unique biological activities and contribute to the development of new targeted therapies. Researchers and drug development professionals are encouraged to use the methodologies outlined in this guide as a starting point for their investigations into this important class of heterocyclic compounds.
"Structure elucidation of 5-(1,3-Thiazol-4-yl)pyridin-2-amine"
An In-depth Technical Guide on the Structure Elucidation of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogues
Introduction
This technical guide provides a comprehensive overview of the structure elucidation of nitrogen-containing heterocyclic compounds, with a focus on a representative analogue, 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine, due to the limited specific data on this compound in the public domain. The methodologies and data presented are drawn from publicly available studies on structurally related compounds and serve as a practical guide for researchers, scientists, and drug development professionals. The principles and techniques described are broadly applicable to the characterization of novel pyridine-thiazole and pyridine-thiadiazole derivatives. These classes of compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3]
Chemical Structure and Properties
The foundational step in the elucidation of a new chemical entity is the determination of its two-dimensional structure and fundamental properties. For the representative compound, 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine, the molecular formula is C7H6N4S.[4]
Diagram: Chemical Structure of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 5-(1,3-Thiazol-4-yl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the nuclear magnetic resonance (NMR) spectral data of the heterocyclic compound 5-(1,3-Thiazol-4-yl)pyridin-2-amine. Despite a comprehensive search of available scientific literature and chemical databases, explicit experimental ¹H and ¹³C NMR spectral data for this specific molecule could not be located. This document, therefore, provides a detailed overview of the expected spectral characteristics based on the analysis of structurally related compounds. Furthermore, it outlines a standardized experimental protocol for acquiring such data and presents a logical workflow for the synthesis and characterization of this and similar chemical entities. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyridine-thiazole derivatives in fields such as medicinal chemistry and materials science.
Introduction
The compound this compound belongs to a class of bicyclic heteroaromatic compounds that are of significant interest in drug discovery and development. The fusion of a pyridine ring with a thiazole moiety creates a scaffold with diverse potential for biological activity, owing to the combined electronic properties and hydrogen bonding capabilities of both ring systems. Accurate structural elucidation is paramount for understanding the structure-activity relationships (SAR) of such molecules, with NMR spectroscopy being the cornerstone of this characterization.
This guide focuses on the critical NMR spectral data necessary for the unambiguous identification and quality control of this compound. In the absence of direct experimental data, this document provides a predictive analysis and a framework for its experimental determination.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for the protons (¹H) and carbon atoms (¹³C) of this compound. These predictions are based on the analysis of similar structures found in the literature, such as isomers and substituted analogs. It is important to note that actual experimental values may vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2' (Thiazole) | ~8.8 - 9.0 | s | - |
| H5' (Thiazole) | ~7.5 - 7.8 | s | - |
| H3 (Pyridine) | ~7.6 - 7.9 | d | ~8.0 - 9.0 |
| H4 (Pyridine) | ~8.2 - 8.5 | dd | ~8.0 - 9.0, ~2.0 - 2.5 |
| H6 (Pyridine) | ~6.6 - 6.8 | d | ~2.0 - 2.5 |
| NH₂ | ~5.0 - 6.0 | br s | - |
Note: The broad singlet (br s) for the amine protons (NH₂) is characteristic and its chemical shift can be highly dependent on solvent and concentration. The assignments are based on standard IUPAC numbering for the pyridine and thiazole rings.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2' (Thiazole) | ~150 - 155 |
| C4' (Thiazole) | ~130 - 135 |
| C5' (Thiazole) | ~115 - 120 |
| C2 (Pyridine) | ~158 - 162 |
| C3 (Pyridine) | ~108 - 112 |
| C4 (Pyridine) | ~145 - 150 |
| C5 (Pyridine) | ~125 - 130 |
| C6 (Pyridine) | ~140 - 145 |
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for obtaining high-quality ¹H and ¹³C NMR spectra for a novel compound such as this compound.
3.1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by techniques such as column chromatography or recrystallization.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for similar heterocyclic compounds include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like those of the amine group.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the NMR tube to provide a reference signal at 0.00 ppm.
3.2. NMR Spectrometer Setup
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay (d1): 2-5 seconds.
-
3.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the respective atoms in the molecule. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be invaluable for unambiguous assignments.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound, as well as a conceptual signaling pathway where such a molecule might act as an inhibitor.
Caption: Logical workflow for the synthesis and characterization.
Caption: Conceptual signaling pathway of kinase inhibition.
Conclusion
While direct experimental NMR data for this compound remains elusive in the current body of scientific literature, this guide provides a robust predictive framework for its ¹H and ¹³C NMR spectra. The detailed experimental protocol offers a clear path for researchers to obtain and analyze this crucial data. The provided workflows for synthesis, characterization, and a conceptual biological pathway further enrich the understanding of this compound's context in chemical and pharmaceutical research. It is anticipated that this technical guide will facilitate future studies on this and related heterocyclic molecules, ultimately contributing to advancements in the field.
Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometric behavior of 5-(1,3-Thiazol-4-yl)pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines potential ionization methods, predicts fragmentation pathways, and presents a detailed, generalized experimental protocol for its analysis.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a thiazole ring. This structure confers a range of chemical properties that are relevant to its biological activity and necessitates precise analytical characterization. Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of such novel compounds.
Predicted Mass Spectral Data
While specific experimental mass spectral data for this compound is not widely published, we can predict its behavior based on the analysis of structurally similar compounds and established fragmentation patterns of aminopyridines and thiazoles.
The predicted protonated molecule would have a mass-to-charge ratio (m/z) of approximately 178.22.
Table 1: Predicted Key Mass Spectral Peaks for this compound
| Predicted m/z | Proposed Fragment Ion | Notes |
| 178.22 | [M+H]⁺ | Protonated molecular ion. |
| 151.24 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring. |
| 121.18 | [C₅H₅N₂S]⁺ | Fragmentation involving the thiazole ring. |
| 94.12 | [C₅H₆N₂]⁺ | Aminopyridine fragment. |
| 85.13 | [C₃H₃NS]⁺ | Thiazole ring fragment. |
Ionization Techniques
The choice of ionization technique is crucial for obtaining high-quality mass spectra with minimal fragmentation of the parent molecule.[1][2][3][4][5] For this compound, soft ionization methods are preferable to preserve the molecular ion.
-
Electrospray Ionization (ESI): ESI is a highly suitable technique for polar compounds like the target molecule.[1] It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination.[1][3]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another effective method, particularly for less polar compounds that may not ionize well with ESI.[1][3] It also tends to produce protonated molecular ions.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique that can be used for solid samples, often mixed with a matrix that absorbs laser energy to promote ionization.[3][4]
Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation.[3] While this can provide detailed structural information, it may result in a weak or absent molecular ion peak.[3]
Predicted Fragmentation Pathway
The fragmentation of this compound under mass spectrometry is expected to proceed through several key pathways, primarily involving the cleavage of the pyridine and thiazole rings and the bonds connecting them. The presence of the amino group will also influence the fragmentation pattern.[6]
The most common fragmentation patterns for aromatic and heterocyclic amines involve alpha-cleavage and loss of small neutral molecules.[6] For the pyridine ring, a characteristic loss is that of hydrogen cyanide (HCN). The thiazole ring can undergo cleavage to yield characteristic sulfur-containing fragments.
Below is a diagram illustrating a plausible fragmentation pathway for the protonated molecule.
Caption: Predicted fragmentation of this compound.
Experimental Protocol
This section outlines a general experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.
5.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution with the mobile phase to create a series of working standards with concentrations ranging from 1 ng/mL to 1 µg/mL.
5.2. Liquid Chromatography Conditions
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
5.3. Mass Spectrometry Conditions (ESI)
-
Ionization Mode: Positive ion mode is recommended to detect the protonated molecule [M+H]⁺.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas: Nitrogen at a flow rate of 600-800 L/hr.
-
Desolvation Temperature: 350-500 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Full scan mode for molecular weight confirmation and tandem MS (MS/MS) for structural elucidation. For MS/MS, the protonated molecule (m/z 178.22) would be selected as the precursor ion and fragmented using collision-induced dissociation (CID) with argon as the collision gas.
Caption: General workflow for LC-MS analysis.
Conclusion
This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound. By employing soft ionization techniques such as ESI and utilizing a systematic LC-MS method, researchers can effectively confirm the molecular weight and gain valuable structural insights into this and related compounds. The predicted fragmentation patterns and detailed experimental protocol serve as a robust starting point for the analytical characterization of this important class of molecules.
References
FTIR Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of the novel heterocyclic compound, 5-(1,3-Thiazol-4-yl)pyridin-2-amine. Given the absence of published experimental spectra for this specific molecule, this document outlines the expected vibrational modes based on established data for its constituent functional groups: a 2-aminopyridine moiety and a 4-substituted thiazole ring. The guide includes a detailed experimental protocol for acquiring the FTIR spectrum and a workflow for the analysis process.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with an amine group and a thiazole ring. Such hybrid molecular structures are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which may include enzyme inhibition and other therapeutic applications.
FTIR spectroscopy is an essential, non-destructive analytical technique for the structural elucidation and quality control of novel chemical entities. By measuring the absorption of infrared radiation by molecular vibrations, FTIR provides a unique "fingerprint" of a compound, allowing for the identification of its functional groups and overall structure. This guide serves as a predictive reference for the characterization of this compound.
Predicted FTIR Spectral Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound. The wavenumber ranges are derived from literature values for 2-aminopyridines, substituted thiazoles, and general aromatic compounds. The final experimental values may vary slightly due to the specific electronic and steric environment of the complete molecule.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group / Moiety | Expected Intensity |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | Medium, Broad |
| 3120 - 3050 | C-H Stretching | Aromatic (Pyridine & Thiazole Rings) | Medium to Weak |
| 1650 - 1610 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Strong to Medium |
| 1610 - 1580 | C=N and C=C Ring Stretching | Pyridine Ring | Strong |
| 1550 - 1470 | C=N and C=C Ring Stretching | Thiazole Ring Skeletal Vibrations[1][2] | Strong to Medium |
| 1480 - 1420 | C=C Ring Stretching | Pyridine Ring | Strong |
| 1340 - 1260 | C-N Stretching | Aryl-Amine (Pyridine-NH₂) | Strong |
| 1100 - 1000 | C-H In-plane Bending | Aromatic Rings | Medium to Weak |
| 900 - 800 | C-H Out-of-plane Bending | Pyridine Ring Substitution Pattern | Strong |
| 750 - 680 | C-S Stretching / Ring Deformation | Thiazole Ring | Medium to Weak |
Note: The fingerprint region (below 1500 cm⁻¹) will contain numerous overlapping bands corresponding to complex ring deformations, breathing modes, and other skeletal vibrations that are highly characteristic of the entire molecular structure.
Experimental Protocol for FTIR Analysis
This section provides a detailed methodology for obtaining a high-quality FTIR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is common for solid samples.
3.1. Instrumentation
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
An ATR accessory, typically with a single-reflection diamond or zinc selenide (ZnSe) crystal.
3.2. Sample Preparation
-
Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.
-
Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure using the torque knob to ensure firm and uniform contact between the sample and the crystal. Insufficient contact will result in a weak and distorted spectrum.
3.3. Data Acquisition
-
Background Scan: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans (to improve signal-to-noise ratio)
-
-
Sample Scan: With the prepared sample under pressure on the ATR crystal, collect the sample spectrum using the same acquisition parameters as the background scan. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
3.4. Data Processing
-
ATR Correction: Apply an ATR correction algorithm available in the spectrometer software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum more comparable to a traditional transmission spectrum.
-
Baseline Correction: If the baseline of the spectrum is sloped or curved, apply a baseline correction to ensure accurate peak intensity measurements.
-
Peak Picking: Use the software's peak-finding tool to accurately identify the wavenumbers of the absorption maxima.
Mandatory Visualization: FTIR Analysis Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using FTIR spectroscopy.
Caption: Workflow for FTIR spectroscopic analysis.
Interpretation and Conclusion
The structural confirmation of this compound relies on the collective identification of key vibrational bands. The presence of broad absorptions in the 3450-3300 cm⁻¹ region and a strong band around 1630 cm⁻¹ would confirm the primary amine group. A series of sharp peaks between 1610-1420 cm⁻¹ would be characteristic of the coupled C=C and C=N stretching vibrations within the two aromatic rings (pyridine and thiazole)[1][3]. Specifically, bands around 1550-1470 cm⁻¹ are strong indicators of the thiazole skeletal structure[2]. The C-N stretching of the amino group attached to the pyridine ring is expected as a strong band in the 1340-1260 cm⁻¹ region. Finally, the substitution pattern on the rings can be inferred from the C-H bending modes in the fingerprint region (< 1000 cm⁻¹).
By following the detailed protocol and comparing the resulting experimental spectrum with the predicted data table, researchers can confidently verify the identity and structural integrity of synthesized this compound, ensuring its suitability for further research and development.
References
An In-depth Technical Guide to the X-ray Crystallography of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray crystallography of 5-(1,3-thiazol-4-yl)pyridin-2-amine analogs and related pyridine-thiazole scaffolds. It is designed to serve as a core resource for researchers in medicinal chemistry and structural biology, offering detailed experimental protocols, structured data for comparison, and visualizations of key processes and biological pathways.
Introduction
The this compound scaffold is a significant heterocyclic motif in modern drug discovery. Its unique structural and electronic properties make it a versatile building block for the design of potent and selective inhibitors of various enzymes, particularly protein kinases. The pyridine and thiazole rings offer multiple points for substitution, allowing for the fine-tuning of physicochemical properties and biological activity. X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of these analogs, providing critical insights into their conformation, intermolecular interactions, and binding modes with their biological targets. This guide will delve into the crystallographic analysis of representative compounds, their synthesis, and their relevance in targeting cellular signaling pathways.
Data Presentation: Crystallographic Data of Representative Analogs
While a comprehensive crystallographic dataset for a series of this compound analogs is not publicly available in a single study, this section presents crystallographic data from closely related structures to provide a comparative reference. The following tables summarize key crystallographic parameters for a substituted 4-(thiazol-5-yl)pyrimidine and a 5-(pyridyl)-1,3,4-thiadiazol-2-amine, which share core structural similarities.
Table 1: Crystallographic Data for 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine
| Parameter | Value |
| Chemical Formula | C₂₃H₂₃N₅S |
| Formula Weight | 401.52 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.886 (2) |
| b (Å) | 9.576 (3) |
| c (Å) | 13.531 (4) |
| α (°) | 86.590 (9) |
| β (°) | 81.657 (7) |
| γ (°) | 85.926 (8) |
| Volume (ų) | 1007.2 (5) |
| Z | 2 |
| Temperature (K) | 103 |
| Radiation (λ) | Mo Kα (0.71073 Å) |
| R-factor | 0.053 |
| Data Source | --INVALID-LINK-- |
Table 2: Crystallographic Data for 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine
| Parameter | Value |
| Chemical Formula | C₇H₆N₄S |
| Formula Weight | 178.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.066 (2) |
| b (Å) | 7.2380 (14) |
| c (Å) | 11.271 (2) |
| β (°) | 116.79 (3) |
| Volume (ų) | 805.9 (3) |
| Z | 4 |
| Temperature (K) | 294 |
| Radiation (λ) | Mo Kα |
| R-factor | 0.043 |
| Data Source | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of pyridine-thiazole analogs. These protocols are compiled from various sources and represent common practices in the field.
Synthesis of Pyridine-Thiazole Analogs
A common synthetic route to aminopyridine-thiazole derivatives is the Hantzsch thiazole synthesis.
General Procedure:
-
Thioamide Formation: A substituted aminopyridine is reacted with an isothiocyanate reagent (e.g., benzoyl isothiocyanate) to form the corresponding thiourea derivative.
-
Cyclization: The thiourea derivative is then reacted with an α-haloketone or α-haloaldehyde in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Work-up and Purification: The reaction mixture is typically cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired 5-(thiazolyl)pyridin-2-amine analog.
Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step.[1][2]
Common Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture such as dichloromethane/hexane) to form a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Leave the vial partially covered in a vibration-free environment, allowing the solvent to evaporate slowly over several days to weeks.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Prepare a concentrated solution of the compound in a good solvent.
-
Place a drop of this solution on a siliconized glass slide.
-
Invert the slide over a well containing a solvent in which the compound is less soluble (the precipitant).
-
Seal the well to create a closed system where the precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
-
X-ray Diffraction Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The diffraction data are collected as a series of images at different crystal orientations. Data are typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural determination of this compound analogs.
Signaling Pathway
Many pyridine-thiazole analogs have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[3][4][5]
Conclusion
The this compound scaffold and its analogs represent a promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors. This guide has provided a foundational understanding of the crystallographic analysis of these molecules, including representative data, detailed experimental protocols, and visualizations of relevant workflows and biological pathways. The continued application of X-ray crystallography will be paramount in the rational design and optimization of new, more effective therapeutic agents based on this versatile chemical framework. Further research that publishes comprehensive structure-activity relationship studies with corresponding crystallographic data for a series of these analogs will be invaluable to the scientific community.
References
- 1. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Sel… [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
Initial Biological Screening of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide
Abstract
This technical guide outlines a strategic approach to the initial biological screening of the novel compound, 5-(1,3-Thiazol-4-yl)pyridin-2-amine. The pyridine and thiazole moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] This document provides a comprehensive framework for the preliminary assessment of this compound's cytotoxic effects, its interaction with the human kinome, and its potential activity at G-protein coupled receptors (GPCRs). Detailed experimental protocols, data presentation templates, and workflow visualizations are provided to guide researchers in drug development and related scientific fields.
Introduction
The confluence of a pyridine ring and a thiazole nucleus in a single molecular entity presents a compelling starting point for drug discovery. Thiazole-containing compounds are known to interact with various biological targets, including protein and lipid kinases, while pyridine derivatives are integral to numerous approved therapeutics.[2] An initial, broad-based biological screening is a critical first step in elucidating the therapeutic potential and possible liabilities of a novel chemical entity like this compound.
This guide details a tiered in vitro screening cascade designed to provide a foundational biological profile of the compound.[5][6] The proposed workflow begins with a general cytotoxicity assessment, followed by broader profiling against major target classes to identify potential mechanisms of action or off-target effects.
Tier 1: Cytotoxicity Profiling
A primary assessment of a novel compound's effect on cell viability is fundamental to understanding its therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
Experimental Protocol: MTT Assay
This protocol is adapted for a 96-well plate format suitable for screening against a panel of human cancer cell lines.
Materials:
-
This compound (herein referred to as "test compound")
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[10][11] The plate can be gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[7][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. The reference wavelength should be greater than 650 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Data Presentation: Cytotoxicity
The quantitative results from the MTT assay should be summarized in a clear, tabular format.
| Cell Line | Tissue of Origin | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 0.8 |
| A549 | Lung Carcinoma | 22.5 | 1.2 |
| HepG2 | Hepatocellular Carcinoma | 18.9 | 1.0 |
| PC3 | Prostate Adenocarcinoma | > 50 | 2.5 |
Table 1: Hypothetical IC₅₀ values for this compound against a panel of human cancer cell lines.
Workflow Visualization
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Tier 2: Kinase Selectivity Profiling
Given that thiazole derivatives are known inhibitors of various kinases, a broad kinome scan is a logical next step to identify potential protein kinase targets.[2] Kinase selectivity profiling systems allow for the screening of a compound against a panel of kinases to determine its inhibitory activity and specificity.[12]
Experimental Protocol: Kinome Profiling
This protocol outlines a general method for using a commercial kinase profiling system, which typically utilizes a luminescence-based assay to measure ATP consumption.
Materials:
-
Test compound
-
Kinase Selectivity Profiling System (e.g., Promega Kinase-Glo®) including kinases, substrates, and reaction buffers[12]
-
Staurosporine (positive control, broad-spectrum kinase inhibitor)
-
Low-volume 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare kinase reaction buffer, ATP solution, and kinase/substrate pairs according to the manufacturer's instructions. Prepare serial dilutions of the test compound and staurosporine.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the test compound at various concentrations (typically a single high concentration, e.g., 10 µM, for initial screening), and the specific kinase/substrate pair for each well.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution. Mix briefly on a plate shaker.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the kinase detection reagent (which measures the remaining ATP) to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
Percent Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))
Data Presentation: Kinase Inhibition
The results of the single-concentration screen should be tabulated, highlighting kinases with significant inhibition.
| Kinase Family | Kinase Target | Percent Inhibition at 10 µM |
| TK | ABL1 | 8.2 |
| TK | SRC | 91.5 |
| TK | EGFR | 12.3 |
| AGC | AKT1 | 5.5 |
| CAMK | CAMK2A | 3.1 |
| CMGC | CDK2/cyclin A | 78.9 |
| CMGC | GSK3B | 6.7 |
Table 2: Hypothetical kinase inhibition profile for this compound.
Signaling Pathway Visualization
Based on the hypothetical hit on SRC, a diagram of a simplified SRC signaling pathway is provided.
Caption: Inhibition of SRC by the test compound can block downstream signaling.
Tier 3: GPCR Screening
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are major drug targets.[13][14] An initial screen against a panel of GPCRs can reveal unexpected activities and provide new therapeutic avenues.
Experimental Protocol: Calcium Mobilization Assay
This protocol is suitable for high-throughput screening of GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.
Materials:
-
Test compound
-
Cell line stably expressing the target Gq-coupled GPCR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Known agonist/antagonist for the target GPCR
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Plating: Plate the cells in a black, clear-bottom 96- or 384-well plate and grow to confluence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Addition: Place the plate in the fluorescent reader. Add the test compound at various concentrations.
-
Agonist Mode Screening: Measure the fluorescent signal over time to detect any increase in intracellular calcium, indicating agonistic activity.
-
Antagonist Mode Screening: After a short pre-incubation with the test compound, inject a known agonist at its EC₈₀ concentration and measure the fluorescent signal. A reduction in the agonist-induced signal indicates antagonistic activity.
-
Data Analysis: Quantify the response as a percentage of the maximum signal produced by a saturating concentration of the known agonist. Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Data Presentation: GPCR Activity
Summarize the screening results in a table, noting any significant activity.
| GPCR Target | Pathway | Activity Mode | Potency (EC₅₀/IC₅₀, µM) | Efficacy (% of Control Agonist) |
| ADRB2 | Gs | Agonist | > 30 | N/A |
| HTR2A | Gq | Antagonist | 8.7 | N/A (Inhibition: 88%) |
| OPRM1 | Gi | Agonist | > 30 | N/A |
| A2aR | Gs | Antagonist | > 30 | N/A |
Table 3: Hypothetical screening results for this compound against a panel of GPCRs.
Logical Relationship Visualization
Caption: Decision logic for classifying GPCR activity.
Conclusion
This technical guide provides a structured, multi-tiered approach for the initial biological evaluation of this compound. The proposed screening cascade, from general cytotoxicity to more specific kinase and GPCR profiling, is designed to efficiently generate a foundational dataset. This data is crucial for making informed decisions in the early stages of drug discovery, enabling the prioritization of compounds for further lead optimization or, conversely, the timely termination of unpromising candidates. The detailed protocols and visualization tools included herein serve as a practical resource for researchers embarking on the characterization of novel chemical entities.
References
- 1. Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. international-biopharma.com [international-biopharma.com]
- 6. international-biopharma.com [international-biopharma.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [fi.promega.com]
- 13. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
Hypothesized Mechanism of Action: 5-(1,3-Thiazol-4-yl)pyridin-2-amine
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This document outlines the hypothesized mechanism of action for the novel compound 5-(1,3-Thiazol-4-yl)pyridin-2-amine. Based on extensive analysis of structurally related molecules, the primary mechanism of action is proposed to be the inhibition of protein kinases. The 2-aminopyridine and thiazole moieties are core components of numerous clinically relevant kinase inhibitors. This guide synthesizes available data on analogous compounds to build a robust hypothesis, provides detailed experimental protocols for mechanism validation, and presents quantitative data from related molecules to inform future studies.
Core Hypothesized Mechanism of Action: Protein Kinase Inhibition
The chemical scaffold of this compound, featuring a pyridinyl-thiazole core, is a privileged structure in modern medicinal chemistry, frequently associated with the inhibition of protein kinases.[1][2] Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.
The proposed mechanism is ATP-competitive inhibition. The heterocyclic rings of the compound are hypothesized to occupy the adenine-binding pocket of the kinase's ATP-binding site. The nitrogen atoms on the pyridine and thiazole rings can form critical hydrogen bonds with the "hinge" region of the kinase, a key interaction for many type I and type II kinase inhibitors. This occupation of the ATP-binding site prevents the phosphorylation of substrate proteins, thereby blocking downstream signal transduction.
Based on the activity of close structural analogs, several kinase families are predicted as potential targets:
-
Cyclin-Dependent Kinases (CDKs): A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have demonstrated high potency and selectivity as inhibitors of CDK4 and CDK6, key regulators of the G1-S phase transition in the cell cycle.[3] Inhibition of these kinases leads to cell cycle arrest and has proven to be an effective anti-cancer strategy.
-
Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases, which are essential for mitotic progression.[4][5] Inhibition of these kinases results in aberrant mitosis and subsequent cell death.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases: N-(1,3-thiazol-2-yl)pyridin-2-amines have been developed as potent inhibitors of KDR (VEGFR-2), a key mediator of angiogenesis.[6]
-
Transforming Growth Factor-Beta (TGF-β) Receptors: While structurally more distinct, inhibitors of the TGF-β type I receptor (ALK5), a serine/threonine kinase, often contain heterocyclic scaffolds. Inhibition of this pathway can modulate cell growth, differentiation, and immune responses.
The specific kinase or kinases inhibited by this compound would determine its ultimate biological effect, ranging from cell cycle arrest and anti-proliferative activity to anti-angiogenic effects.
Quantitative Data from Structurally Related Compounds
The following tables summarize the inhibitory activities of structurally analogous compounds against their respective kinase targets and their effects on cancer cell proliferation. This data serves as a benchmark for the anticipated potency of this compound.
Table 1: Kinase Inhibitory Activity of Analogous Compounds
| Compound Class | Target Kinase(s) | Potency Metric | Value (nM) |
| 4-(4-Methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine (Cmpd 78) | CDK4 | Ki | 1 |
| CDK6 | Ki | 34 | |
| 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora A | Ki | 8.0 |
| Aurora B | Ki | 9.2 |
Data sourced from studies on CDK4/6 and Aurora kinase inhibitors.[3][4][5]
Table 2: Anti-proliferative Activity of Analogous Compounds
| Compound Class | Cell Line | Potency Metric | Value (nM) |
| 4-(4-Methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine (Cmpd 78) | MV4-11 | GI50 | 23 |
Data represents the concentration for 50% inhibition of cell proliferation.[3]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the hypothesized signaling pathways and a general workflow for experimental validation.
Caption: Hypothesized kinase inhibition signaling pathways.
Caption: Experimental workflow for mechanism of action validation.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted for determining the inhibitory activity of the test compound against a purified kinase, such as ALK5, CDK4, or KDR.
Materials:
-
Purified recombinant kinase
-
Appropriate kinase substrate (e.g., Myelin Basic Protein for some kinases, specific peptides for others)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)[7]
-
ATP solution
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution (pre-diluted in kinase buffer to the optimal concentration).
-
Add 2 µL of a substrate/ATP mixture (prepared in kinase buffer). The ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60-120 minutes.[7][8]
-
To stop the kinase reaction and deplete remaining ATP, add 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
Read luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MV4-11, A549)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom tissue culture plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 103 to 1 x 104 cells/well) in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control (DMSO) to the wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
Phospho-Protein Detection by Western Blot
This protocol is designed to detect changes in the phosphorylation status of a kinase's direct downstream substrate (e.g., Phospho-Smad2/3 for TGF-βR or Phospho-Rb for CDK4/6) in response to treatment with the test compound.
Materials:
-
Cell line of interest
-
Test compound
-
Appropriate stimulating ligand if necessary (e.g., TGF-β1)
-
Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate).[11]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated target and the total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 18-24 hours if necessary to reduce basal signaling.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 10 ng/mL TGF-β1 for 30 minutes) if required to activate the pathway.[11]
-
Wash cells twice with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Sonicate the lysate briefly to shear DNA and ensure extraction of nuclear proteins.[11]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Using BSA instead of milk is often recommended for phospho-antibodies to reduce background.[12]
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-Smad2) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against the total protein and a loading control (e.g., β-actin) to confirm equal protein loading.
Conclusion and Future Directions
The available evidence from structurally related compounds strongly suggests that this compound functions as a protein kinase inhibitor. The most probable targets belong to the CDK, Aurora, or VEGFR families, implicating the compound as a potential therapeutic agent for cancer or other diseases driven by aberrant kinase signaling. The experimental protocols provided herein offer a clear path to empirically validate this hypothesized mechanism, determine the specific kinase target(s), and characterize the compound's cellular activity. Future work should focus on a broad kinase screen followed by detailed biochemical and cell-based assays to confirm the precise molecular target and elucidate the full pharmacological profile of this promising molecule.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.de [promega.de]
- 8. promega.jp [promega.jp]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Guide: Physicochemical Properties of 5-(1,3-Thiazol-4-yl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1,3-Thiazol-4-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with a thiazole and an amine group. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds. Thiazole-pyridine derivatives have been explored for their potential as kinase inhibitors, anti-inflammatory, and antimicrobial agents. A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
This technical guide provides a summary of estimated physicochemical properties, detailed experimental protocols for their determination, and a visualization of a potential signaling pathway relevant to this class of compounds.
Data Presentation: Physicochemical Properties
| Physicochemical Property | Predicted/Estimated Value for this compound & Related Compounds | Method |
| Molecular Weight | 177.23 g/mol | Calculation |
| Melting Point (°C) | 173-174 (for 4-(Pyridin-2-yl)-1,3-thiazol-2-amine) | Experimental |
| logP | ~1.2 - 2.5 (estimated based on isomers) | XLogP3/Computational |
| Aqueous Solubility | Low to moderate (qualitative estimation) | - |
| pKa (most basic) | 3.40 ± 0.10 (predicted for 4-pyridin-2-yl-thiazol-2-ylamine) | Computational |
Disclaimer: The data presented above are estimations based on structurally similar compounds and computational predictions. Experimental determination for this compound is required for accurate characterization.
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a compound like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.[1]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[2][3]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[2]
-
Observation: The sample is observed through a magnifying lens.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last solid crystal melts are recorded as the melting point range.[2][3]
Kinetic Solubility Determination (Nephelometry)
Objective: To determine the concentration at which a compound, initially dissolved in an organic solvent, precipitates when added to an aqueous buffer.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).[4]
-
Serial Dilution: The DMSO stock solution is serially diluted in a microtiter plate.[4]
-
Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to each well.[4]
-
Incubation: The plate is incubated for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 37°C).[4]
-
Measurement: The turbidity of each well is measured using a nephelometer, which detects light scattering caused by precipitated particles.[5][6]
-
Data Analysis: The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.
References
"5-(1,3-Thiazol-4-yl)pyridin-2-amine derivatives synthesis"
An In-depth Technical Guide to the Synthesis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthetic routes for producing this compound and its derivatives. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The synthesis of these molecules can be approached through several established methods, with the Hantzsch thiazole synthesis being a prominent and versatile strategy.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most common and adaptable method for the synthesis of the 2-aminothiazole ring is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. For the specific synthesis of this compound, the key intermediates are a 2-amino-5-(bromoacetyl)pyridine and thiourea.
The overall synthetic pathway can be visualized as a multi-step process, starting from commercially available materials. The key steps include the protection of the 2-amino group of a pyridine derivative, followed by Friedel-Crafts acylation to introduce the acetyl group at the 5-position. Subsequent bromination of the acetyl group yields the necessary α-haloketone, which is then cyclized with thiourea to form the thiazole ring, followed by deprotection.
Experimental Protocols
The following sections detail the experimental procedures for the key steps in the synthesis of this compound.
Step 1: Protection of 2-Aminopyridine
To prevent side reactions during the subsequent acylation step, the 2-amino group of the starting pyridine derivative needs to be protected. A common protecting group for this purpose is the acetyl group.
Protocol:
-
To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine or pyridine (1.2 equivalents).
-
Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(pyridin-2-yl)acetamide.
Step 2: Friedel-Crafts Acylation
This step introduces the acetyl group at the 5-position of the pyridine ring.
Protocol:
-
To a cooled suspension of aluminum chloride (3 equivalents) in a suitable solvent like dichloroethane, add acetyl chloride (1.5 equivalents) dropwise.
-
Add the protected N-(pyridin-2-yl)acetamide (1 equivalent) portion-wise, maintaining a low temperature.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid.
-
Basify the aqueous solution with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield N-(5-acetylpyridin-2-yl)acetamide.
Step 3: α-Bromination of the Acetyl Group
The α-position of the newly introduced acetyl group is brominated to form the key α-haloketone intermediate.
Protocol:
-
Dissolve N-(5-acetylpyridin-2-yl)acetamide (1 equivalent) in a suitable solvent such as acetic acid or a mixture of DCM and methanol.
-
Add a brominating agent like N-bromosuccinimide (NBS) or bromine (1.1 equivalents) portion-wise or dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion, as indicated by TLC.
-
Remove the solvent under reduced pressure and purify the crude product, N-(5-(2-bromoacetyl)pyridin-2-yl)acetamide, by recrystallization or column chromatography.
Step 4: Hantzsch Thiazole Synthesis and Deprotection
The final step involves the cyclization of the α-bromo ketone with thiourea to form the thiazole ring, followed by the removal of the protecting group.
Protocol:
-
To a solution of N-(5-(2-bromoacetyl)pyridin-2-yl)acetamide (1 equivalent) in a solvent like ethanol or isopropanol, add thiourea (1.2 equivalents).
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Filter the solid and wash with a cold solvent to obtain the protected intermediate, N-(5-(2-aminothiazol-4-yl)pyridin-2-yl)acetamide.
-
For deprotection, treat the intermediate with an acidic solution (e.g., hydrochloric acid in ethanol) and heat to reflux for 2-4 hours.
-
Cool the reaction, neutralize with a base, and extract the final product, this compound.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1. Protection | 2-Aminopyridine, Acetic Anhydride | Triethylamine, DCM | 0 to RT | 2-4 | 90-95 |
| 2. Acylation | N-(pyridin-2-yl)acetamide, Acetyl Chloride | Aluminum Chloride, Dichloroethane | Reflux | 12-24 | 60-70 |
| 3. Bromination | N-(5-acetylpyridin-2-yl)acetamide, NBS | Acetic Acid | RT to 50 | 2-6 | 75-85 |
| 4. Cyclization & Deprotection | N-(5-(2-bromoacetyl)pyridin-2-yl)acetamide, Thiourea | Ethanol, HCl | Reflux | 6-12 | 70-80 |
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Logical Relationship of Hantzsch Synthesis
Caption: Core reaction of the Hantzsch thiazole synthesis.
This guide provides a foundational understanding and practical protocols for the synthesis of this compound derivatives. Researchers can adapt and optimize these methods for the preparation of a diverse library of compounds for further investigation in drug discovery and development programs.
The Thiazolopyridine Scaffold: A Comprehensive Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The thiazolopyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities. Thiazolopyridine derivatives have shown promise as potent anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiazolopyridine compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Anticancer Activity of Thiazolopyridine Derivatives
Thiazolopyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and key signaling proteins.[2][3] The following tables summarize the in vitro cytotoxic and inhibitory activities of selected thiazolopyridine compounds.
In Vitro Cytotoxicity Data
The 50% inhibitory concentration (IC50) values of various thiazolopyridine derivatives against a panel of human cancer cell lines are presented below. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| AV25R | RS4;11 | B-cell Acute Lymphoblastic Leukemia | 1.95 | [2] |
| SEM | B-cell Acute Lymphoblastic Leukemia | 20.98 | [2] | |
| SUP-T1 | T-cell Lymphoma | 12.17 | [2] | |
| SU-DHL-4 | B-cell Lymphoma | 12.72 | [2] | |
| Compound 3 | HL-60 | Acute Promyelocytic Leukemia | 0.57 | [4] |
| Compound 4c | MCF-7 | Breast Cancer | 2.57 ± 0.16 | [5] |
| HepG2 | Liver Cancer | 7.26 ± 0.44 | [5] | |
| Compound 5a | Full Panel | Various | See original publication for details | [3] |
| Compound 35 | Full Panel | Various | GI50: 1.07, TGI: 6.61, LC50: 34.7 | [6] |
| Compound 5 | A549 | Lung Cancer | 0.452 | [7] |
| TH | MCF-7 | Breast Cancer | 20.17 ± 1.6 | [8] |
| HCT-116 | Colon Cancer | 15.87 ± 1.3 | [8] | |
| HepG2 | Liver Cancer | 37.21 ± 2.7 | [8] | |
| DBTHP | HepG2 | Liver Cancer | 24.7 ± 9.5 | [8] |
| MCF-7 | Breast Cancer | 42.6 ± 31.8 | [8] |
Kinase Inhibitory Activity
Several thiazolopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
| Compound | Target Kinase | IC50 (µM) | Reference |
| 6r | c-KIT (V560G/D816V) | 4.77 | [1] |
| 6h | c-KIT | 9.87 | [1] |
| Compound 4c | VEGFR-2 | 0.15 | [5] |
| Isothiazolo[4,3-b]pyridines | GAK | Low nanomolar range | [9] |
| Compound 39 | EGFR | 0.153 | [10] |
| HER2 | 0.108 | [10] | |
| Compound 43 | EGFR | 0.122 | [10] |
| HER2 | 0.078 | [10] | |
| Compound 19a | PI3Kα | 0.0036 | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the presented findings.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Materials:
-
Thiazolopyridine compounds
-
Human cancer cell lines
-
RPMI-1640 medium with 10% fetal bovine serum
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO, or 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[14]
-
96-well microtiter plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazolopyridine compounds in the culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[14]
-
Incubation: Incubate the plates for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Kinase Inhibition Assay
Biochemical kinase assays are performed to determine the direct inhibitory effect of compounds on specific kinase enzymes.
Materials:
-
Thiazolopyridine compounds
-
Recombinant kinase (e.g., c-KIT, GAK, VEGFR-2)
-
ATP
-
Kinase assay buffer
-
Substrate (specific to the kinase)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates
Procedure (General):
-
Reaction Setup: In a microplate, combine the kinase, the thiazolopyridine compound at various concentrations, and the kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP and the specific substrate.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add the detection reagent to quantify the amount of product formed (e.g., ADP). The signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration and determine the IC50 value.[1]
Apoptosis Assay by Flow Cytometry
This method is used to quantify the induction of apoptosis (programmed cell death) in cells treated with the test compounds.
Materials:
-
Thiazolopyridine compounds
-
Human cancer cell lines
-
Annexin V-FITC/Propidium Iodide (PI) double staining kit[2]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cells with the thiazolopyridine compounds at various concentrations for a specified time.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated samples compared to the untreated control.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by thiazolopyridine compounds and a typical experimental workflow for their evaluation.
Caption: EGFR signaling pathway and the inhibitory action of thiazolopyridine compounds.
Caption: c-KIT signaling pathway and its inhibition by thiazolopyridine derivatives.
Caption: A typical experimental workflow for the discovery and development of thiazolopyridine-based anticancer agents.
This guide provides a foundational understanding of the SAR of thiazolopyridine compounds. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel and more potent thiazolopyridine-based therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents [mdpi.com]
- 8. actascientific.com [actascientific.com]
- 9. 804094 | Stanford Health Care [stanfordhealthcare.org]
- 10. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 5-(1,3-Thiazol-4-yl)pyridin-2-amine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds containing thiazole and pyridine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The fusion of these two rings can lead to potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. This document provides an overview of the potential of 5-(1,3-Thiazol-4-yl)pyridin-2-amine and its analogs as kinase inhibitors, along with detailed protocols for their evaluation.
Kinase Inhibition Profile
While specific quantitative data for this compound is not extensively available in the public domain, research on structurally related compounds, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines and N-(1,3-thiazol-2-yl)pyridin-2-amines, has demonstrated potent inhibitory activity against several key kinases. These findings suggest that the this compound core is a promising scaffold for the development of targeted kinase inhibitors. The primary kinase targets identified for analogous compounds are Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).
Quantitative Data for Structurally Related Compounds
The following tables summarize the inhibitory activities of compounds analogous to this compound against their respective kinase targets. This data provides a benchmark for the potential efficacy of novel derivatives based on this scaffold.
Table 1: CDK4/6 Inhibition
| Compound Analogue | Target | Kᵢ (nM) | GI₅₀ (nM) - MV4-11 Cells | Reference |
| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 78) | CDK4 | 1 | 23 | [1] |
| CDK6 | 34 | [1] |
Table 2: KDR (VEGFR-2) Inhibition
| Compound Analogue | Target | IC₅₀ (µM) | Notes | Reference |
| N-(1,3-thiazol-2-yl)pyridin-2-amine series | KDR | Potent | Low molecular weight, selective inhibitors.[2][3] | [2][3] |
Table 3: DYRK1A Inhibition
| Compound Analogue | Target | IC₅₀ (µM) | Notes | Reference |
| (5Z)-5-benzo[1][4]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (Compound 5s) | DYRK1A | 0.033 | Nanomolar inhibitor.[5] | [5] |
Signaling Pathways
The inhibition of these kinases by this compound analogs can modulate critical signaling pathways involved in cell cycle progression, angiogenesis, and neuronal development.
CDK4/6-Rb Signaling Pathway in Cell Cycle Control
Caption: CDK4/6-Rb signaling pathway and the point of inhibition.
KDR (VEGFR-2) Signaling Pathway in Angiogenesis
Caption: KDR (VEGFR-2) signaling cascade and the point of inhibition.
DYRK1A Signaling in Cancer and Neurobiology
Caption: Overview of DYRK1A substrates and regulated processes.
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of this compound and its analogs.
General Experimental Workflow
Caption: General workflow for inhibitor synthesis and evaluation.
Synthesis Protocol
A general method for the synthesis of related aminothiazole derivatives involves the Hantzsch thiazole synthesis. A representative procedure is outlined below.
Materials:
-
Appropriate α-haloketone precursor
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve the α-haloketone (1 equivalent) in ethanol in a round-bottom flask.
-
Add thiourea (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound analog.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assays
CDK4/Cyclin D1 Kinase Assay
Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme
-
Retinoblastoma (Rb) protein or a peptide substrate
-
[γ-³²P]ATP or an antibody for detecting phosphorylated substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound analog) at various concentrations
-
96-well plates
-
Scintillation counter or plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound to the wells.
-
Add the CDK4/Cyclin D1 enzyme and the Rb substrate.
-
Initiate the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
KDR (VEGFR-2) Kinase Assay
This assay can be performed similarly to the CDK4 assay, using recombinant KDR enzyme and a suitable substrate such as poly(Glu, Tyr) 4:1.
DYRK1A Kinase Assay
A non-radioactive ELISA-based assay can be employed.
Materials:
-
Recombinant DYRK1A enzyme
-
DYRK1A substrate (e.g., a peptide or protein like Dynamin 1a)
-
ATP
-
Phosphorylation site-specific antibody for the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Coat a 96-well plate with the DYRK1A substrate.
-
Block the plate to prevent non-specific binding.
-
In a separate plate, pre-incubate the DYRK1A enzyme with various concentrations of the test compound.
-
Add ATP to initiate the kinase reaction and incubate.
-
Transfer the reaction mixture to the substrate-coated plate and incubate to allow the phosphorylated substrate to bind.
-
Wash the plate and add the primary phosphorylation site-specific antibody.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate.
-
Stop the color development with a stop solution and measure the absorbance at 450 nm.
-
Calculate the IC₅₀ value from the dose-response curve.
Cell-Based Assays
Cell Proliferation Assay (MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for CDK4/6 inhibitors)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ value.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at a concentration around its GI₅₀ value for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle to assess the effect of the inhibitor on cell cycle progression.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The data from analogous compounds highlight its potential to target key kinases involved in cancer and other diseases. The protocols provided herein offer a comprehensive framework for the synthesis, characterization, and biological evaluation of new derivatives based on this core structure, facilitating their advancement in drug discovery programs.
References
- 1. The Rb-CDK4/6 signaling pathway is critical in neural precursor cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the in vitro evaluation of a class of compounds structurally related to 5-(1,3-Thiazol-4-yl)pyridin-2-amine. Specifically, we focus on the "4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine" scaffold, which has been identified as a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle. Dysregulation of the CDK4/6 pathway is a hallmark of several cancers, making it a prime target for therapeutic intervention.
These notes are intended to guide researchers in the systematic evaluation of novel compounds within this chemical series, from initial biochemical screening to cellular mechanism of action studies.
Data Presentation: In Vitro Activity of Representative Compounds
The following table summarizes the in vitro biological activities of representative 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives against various cyclin-dependent kinases and in cell-based assays.
| Compound ID | CDK4 Ki (nM) | CDK6 Ki (nM) | CDK1 Ki (µM) | CDK2 Ki (µM) | CDK7 Ki (µM) | CDK9 Ki (µM) | MV4-11 GI50 (nM) |
| 78 | 1 | 34 | >5 | >5 | >5 | >5 | 23 |
| 83 | 2 | 5 | >5 | >5 | >5 | >5 | 32 |
| Palbociclib | 3 | 27 | >5 | >5 | >5 | >5 | 50 |
Table 1: Kinase Inhibitory Potency and Antiproliferative Activity. Data synthesized from a study on 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives. Ki represents the inhibitory constant, and GI50 is the concentration for 50% inhibition of cell proliferation.
Signaling Pathway
The diagram below illustrates the canonical CDK4/6 signaling pathway and the mechanism of its inhibition. In normal cell cycle progression, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. This complex then phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor. E2F subsequently promotes the transcription of genes required for the G1 to S phase transition. Inhibitors of CDK4/6, such as the 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, block the kinase activity of the CDK4/6-Cyclin D complex, thereby preventing Rb phosphorylation and inducing G1 cell cycle arrest.
Application Notes and Protocols for Cell-based Assays with 5-(1,3-Thiazol-4-yl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1,3-Thiazol-4-yl)pyridin-2-amine and its analogs represent a class of heterocyclic compounds with significant potential in drug discovery. While specific experimental data for this exact molecule is limited in publicly available literature, the pyridine-thiazole scaffold is a common feature in molecules designed to target various cellular processes. Structurally related compounds have shown promise as inhibitors of key signaling pathways implicated in cancer and other diseases. For instance, derivatives of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle.[1] Other pyridine-thiazole hybrids have demonstrated cytotoxic effects against various cancer cell lines, including lung cancer, and have been investigated for their ability to induce apoptosis.[2][3]
These application notes provide a generalized framework for conducting cell-based assays to characterize the biological activity of this compound, based on methodologies used for structurally similar compounds. The provided protocols for cell viability, along with conceptual diagrams for relevant signaling pathways and experimental workflows, serve as a starting point for investigating the therapeutic potential of this compound.
Data Presentation: Quantitative Data for a Structurally Related Compound
Due to the absence of specific quantitative data for this compound in the reviewed literature, the following table summarizes the in vitro biological activities of a structurally related 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 78), a potent CDK4/6 inhibitor.[1] This data is presented to exemplify the type of quantitative information that can be generated through the cell-based assays described below.
Table 1: In Vitro Biological Activities of a Representative Pyridine-Thiazole Compound (Compound 78) [1]
| Target/Assay | Metric | Value (nM) |
| CDK4 Kinase Assay | Ki | 1 |
| CDK6 Kinase Assay | Ki | 34 |
| MV4-11 Cell Proliferation | GI50 | 23 |
Ki (Inhibition constant): A measure of the compound's potency in inhibiting the target kinase. GI50 (Growth Inhibition 50): The concentration of the compound that causes 50% inhibition of cell proliferation.
Experimental Protocols
The following are detailed, generalized protocols for key cell-based experiments that can be adapted to evaluate the biological activity of this compound. These protocols are based on standard methodologies frequently used for the characterization of small molecule inhibitors.[4][5]
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of the test compound on cell viability by measuring the metabolic activity of the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5]
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with could be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that are often targeted by pyridine-thiazole-based compounds in cancer therapy.
Caption: PI3K/Akt Signaling Pathway.
Caption: CDK4/6-Rb Cell Cycle Pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the cytotoxic activity of a test compound using a cell-based assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
Application Notes and Protocols for 5-(1,3-Thiazol-4-yl)pyridin-2-amine in Drug Discovery
Introduction
5-(1,3-Thiazol-4-yl)pyridin-2-amine and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This structural motif is a key component in the development of targeted therapies, particularly as kinase inhibitors for oncology. The unique arrangement of the thiazole and pyridine rings allows for specific interactions with the ATP-binding pockets of various kinases, leading to potent and selective inhibition. These compounds have also been explored for other therapeutic applications, including antimicrobial and antiparasitic agents. This document provides an overview of the applications of this scaffold in drug discovery, including synthesis, biological activities, and detailed protocols for key experimental assays.
Synthesis
The synthesis of this compound derivatives can be achieved through several synthetic routes. A common approach involves the construction of the thiazole ring followed by its coupling to the pyridine moiety, or vice versa. One general method involves the Hantzsch thiazole synthesis, where a haloketone is reacted with a thioamide. Another key reaction is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to connect the two heterocyclic rings. Buchwald-Hartwig amination is also employed for the final amination step to introduce the 2-amino group on the pyridine ring.
A representative synthetic scheme for a related class of compounds, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, involves either a pyrimidine ring cyclization between an enaminone and a guanidine or a Buchwald-Hartwig amination of a bromide and an amine.[1] For instance, the synthesis of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines involves the cyclization of an amidine with an isothiocyanate.[2][3]
Biological Applications
The this compound scaffold has been successfully utilized to develop potent inhibitors for several important drug targets.
1. Cyclin-Dependent Kinase (CDK) Inhibition
Derivatives of this scaffold have been identified as highly potent and selective inhibitors of CDK4 and CDK6, key regulators of the cell cycle.[1] Inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (pRb), leading to a G1 cell cycle arrest and subsequent suppression of tumor growth.
-
Signaling Pathway:
Quantitative Data for CDK Inhibitors
Compound Target Ki (nM) GI50 (nM, MV4-11 cells) Reference 78 CDK4 1 23 [1] CDK6 34 [1]
2. Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition
N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been developed as potent inhibitors of KDR (VEGFR-2), a key mediator of angiogenesis. [4][5]By inhibiting KDR, these compounds can block the formation of new blood vessels that are essential for tumor growth and metastasis.
Quantitative Data for KDR Inhibitors
Data for specific compounds from this class would be presented here, though not explicitly available in the provided search snippets.
3. Antiparasitic Activity
Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, a related class of compounds, have shown promise as macrofilaricidal agents for the treatment of onchocerciasis. [2]These compounds demonstrated ex vivo killing of several nematode species.
[2]
Experimental Protocols
1. Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.
-
Experimental Workflow:
Caption: Kinase Inhibition Assay Workflow.
-
Methodology:
-
Prepare a reaction buffer appropriate for the specific kinase being assayed.
-
Serially dilute the test compound in DMSO to create a range of concentrations.
-
In a microplate, add the kinase, the substrate (e.g., a peptide), and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity, for example, by measuring the amount of phosphorylated substrate using a luminescence-based or fluorescence-based detection method.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
2. Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) value.
[1]
3. In Vivo Efficacy Studies (General Protocol for Xenograft Models)
This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.
-
Methodology:
-
Implant human tumor cells subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Evaluate the antitumor efficacy by comparing the tumor growth in the treatment groups to the control group.
The this compound scaffold is a privileged structure in drug discovery, with demonstrated applications in oncology and infectious diseases. Its synthetic tractability and the ability to modulate its biological activity through structural modifications make it an attractive starting point for the development of novel therapeutics. The protocols and data presented here provide a valuable resource for researchers working with this important class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(1,3-Thiazol-4-yl)pyridin-2-amine in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are general recommendations for a novel small molecule inhibitor. Optimal conditions for specific cell lines and experimental setups should be determined empirically by the end-user.
Introduction
5-(1,3-Thiazol-4-yl)pyridin-2-amine is a heterocyclic small molecule containing pyridine and thiazole moieties. Such scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active compounds, including kinase inhibitors.[1] These compounds are often investigated for their potential as anti-cancer agents by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[2] This document provides detailed protocols for the preparation, administration, and evaluation of this compound in a cell culture setting.
Compound Preparation and Handling
Proper handling and preparation of small molecule inhibitors are critical for reproducible experimental outcomes.
Reconstitution of Lyophilized Powder
Most small molecule inhibitors are supplied as a lyophilized powder and should be reconstituted in a suitable solvent to create a concentrated stock solution.
Protocol:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Based on the manufacturer's instructions or solubility data, select an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice for organic small molecules.[3]
-
Add the calculated volume of solvent to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
To aid dissolution, the solution can be gently vortexed, sonicated, or warmed in a water bath (not exceeding 50°C).[3][4]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Store the stock solutions at -20°C or -80°C as recommended.[3]
Preparation of Working Solutions
Working solutions are prepared by diluting the concentrated stock solution into the cell culture medium.
Protocol:
-
Thaw a single aliquot of the stock solution.
-
To prevent precipitation, it is recommended to perform serial dilutions in DMSO before the final dilution into the aqueous cell culture medium.[6]
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Data Presentation: Recommended Concentration Ranges
The optimal concentration of a novel compound must be determined experimentally. Below are typical concentration ranges used for initial screening of small molecule inhibitors.
| Parameter | Recommended Range | Notes |
| Initial Screening | 1 µM - 20 µM | A starting point to observe a biological effect. |
| Dose-Response (IC50) | 0.01 µM - 100 µM (log scale) | A broad range is used to determine the half-maximal inhibitory concentration (IC50).[7] |
| Mechanism of Action | 0.5x, 1x, 2x IC50 | Concentrations around the determined IC50 value are typically used for mechanistic studies like Western blotting or qPCR. |
| Final DMSO Concentration | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. A concentration of <0.1% is ideal. |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of the compound on signaling pathways.[11]
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations (e.g., based on IC50 values) for a specified time.
-
Wash the cells with ice-cold PBS and add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12][13]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[14]
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
RT-qPCR for Gene Expression Analysis
Reverse transcription-quantitative PCR (RT-qPCR) is used to measure changes in the expression levels of specific genes following treatment with the compound.[16]
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells in culture plates with this compound as required.
-
Harvest the cells and extract total RNA using a commercial kit or a method like Trizol extraction. It is crucial to work in an RNase-free environment.
-
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and a cDNA synthesis kit.[16]
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).[17]
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the expression of the target gene to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).[18]
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Mandatory Visualizations
Potential Signaling Pathway
Compounds with a pyridine-thiazole scaffold have been reported to inhibit protein kinases, particularly within the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1]
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow for Cell-Based Assays
A generalized workflow for testing the effects of a small molecule inhibitor on cultured cells.
Caption: General experimental workflow for in vitro compound testing.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. captivatebio.com [captivatebio.com]
- 6. researchgate.net [researchgate.net]
- 7. High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 16. oaepublish.com [oaepublish.com]
- 17. High-Throughput RT-PCR for small-molecule screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell culture and QRT PCR Gene Expression | Culture Collections [culturecollections.org.uk]
Application Notes and Protocols: 5-(1,3-Thiazol-4-yl)pyridin-2-amine as a Chemical Probe
For Research Use Only. Not for use in diagnostic procedures.
Introduction
5-(1,3-Thiazol-4-yl)pyridin-2-amine is a novel, potent, and selective chemical probe for the investigation of hypothetical protein kinase X (PKX) . This document provides detailed application notes and protocols for the use of this probe in biochemical and cell-based assays to interrogate the function and cellular role of PKX. Chemical probes are small molecules that modulate the function of a specific protein target, enabling researchers to study its role in biological processes.[1][2][3] The development of such tools is crucial for target validation in drug discovery.[1][4] This probe has been characterized to meet the stringent criteria of potency, selectivity, and demonstrated on-target activity in cellular contexts.[2]
Chemical Information
| IUPAC Name | This compound |
| Structure | |
| CAS Number | Not Available |
| Molecular Formula | C₈H₇N₃S |
| Molecular Weight | 177.23 g/mol |
| Purity | ≥98% (by HPLC) |
| Solubility | Soluble in DMSO (≥25 mg/mL) |
| Storage | Store at -20°C, protect from light |
Data Presentation
Table 1: In Vitro Kinase Selectivity Profile
The selectivity of this compound was assessed against a panel of related kinases. The data demonstrates high selectivity for PKX over other kinases.
| Kinase Target | IC₅₀ (nM) |
| PKX | 15 |
| PKA | >10,000 |
| PKB | 8,500 |
| PKC | >10,000 |
| CDK2 | 5,200 |
| MAPK1 | >10,000 |
Table 2: Cellular Activity
The probe demonstrates on-target activity in a cellular context by inhibiting the phosphorylation of a known PKX substrate.
| Assay | Cell Line | EC₅₀ (nM) |
| PKX Substrate Phosphorylation | HEK293 | 150 |
| Cell Proliferation (72h) | MDA-MB-231 | 1,200 |
Mandatory Visualizations
Caption: Hypothetical signaling pathway of PKX and the inhibitory action of the chemical probe.
References
Application Notes and Protocols for Thiazole Derivatives in Antimicrobial Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological activities. Thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[1][2][3][4][5] The versatility of the thiazole ring allows for diverse substitutions, enabling the fine-tuning of its biological activity.[6] This document provides detailed application notes and protocols for assessing the antimicrobial activity of novel thiazole derivatives, supported by quantitative data from recent studies and visual representations of experimental workflows and mechanisms of action.
The antimicrobial mechanisms of thiazole derivatives are varied, with some compounds inhibiting essential bacterial enzymes like DNA gyrase and others disrupting the integrity of the cell wall or membrane.[1][7] The amphiphilic nature of some thiazole derivatives facilitates their interaction with and penetration of microbial cell membranes.[8]
Key Applications
-
Screening of novel thiazole derivatives for antibacterial and antifungal activity.
-
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) .
-
Evaluation of activity against drug-resistant microbial strains.
-
Investigation of the mechanism of action of antimicrobial thiazole derivatives.
Data Presentation: Antimicrobial Activity of Thiazole Derivatives
The following tables summarize the antimicrobial activity of various thiazole derivatives against a range of bacterial and fungal strains.
Table 1: Antibacterial Activity of Selected Thiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Compound 37c | 46.9 - 93.7 | - | 46.9 - 93.7 | - | [1] |
| Compound 43a | 16.1 µM | - | 16.1 µM | - | [1] |
| Compound 43c | - | 28.8 µM | - | - | [1] |
| Ligand 55 | - | - | 200 | - | [1] |
| Compound 3 | 0.23 - 0.7 mg/mL | - | 0.23 - 0.7 mg/mL | 0.23 - 0.7 mg/mL | [7] |
| 2-phenylacetamido-thiazole (Cmpd 16) | 1.56 - 6.25 | 1.56 - 6.25 | 1.56 - 6.25 | 1.56 - 6.25 | [2] |
| Thiazole Derivative (unspecified) | - | - | - | No inhibitory effect | |
| Thiazole-pyrrolidine (Cmpd 11) | Inhibited | Inhibited | No activity | No activity | [9] |
| Thiazole Derivative (Cmpd 6) | - | No inhibitory effect | No inhibitory effect | - | [10] |
Table 2: Antifungal Activity of Selected Thiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Reference |
| Compound 37c | 5.8 - 7.8 g/M | - | - | [1] |
| Compound 43b | - | 16.2 µM | - | [1] |
| Compound 43d | 15.3 µM | - | - | [1] |
| Compound 9 | 0.06 - 0.23 mg/mL | - | - | [7] |
| Compound 43 | - | - | 0.03 | [2] |
| Thiazole Derivatives (T1-T9) | 0.008 - 7.81 | - | - | [11] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for determining the MIC of an antimicrobial agent.[4][9]
Materials:
-
Thiazole derivatives
-
Bacterial/Fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Negative control (broth only)
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Thiazole Derivatives: Dissolve the thiazole derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plates.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds.
-
Controls: Include wells with inoculum and broth only (growth control) and wells with broth only (sterility control). Also, include a positive control antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Agar Well/Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[1][4]
Materials:
-
Thiazole derivatives
-
Bacterial/Fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer or sterile paper discs
-
Positive control antibiotic discs
Procedure:
-
Preparation of Agar Plates: Pour the molten agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Spread the standardized microbial inoculum evenly over the entire surface of the agar plate using a sterile cotton swab.
-
Application of Compounds:
-
Well Diffusion: Create wells in the agar using a sterile cork borer and add a known concentration of the thiazole derivative solution into each well.
-
Disk Diffusion: Impregnate sterile paper discs with a known concentration of the thiazole derivative solution and place them on the agar surface.
-
-
Controls: Place a positive control antibiotic disc and a solvent control disc on the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
Reading Results: Measure the diameter of the zone of inhibition (in mm) around the well or disc. A larger zone diameter indicates greater antimicrobial activity.
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for MIC and MBC/MFC determination of thiazole derivatives.
Putative Mechanism of Action: DNA Gyrase Inhibition
Some thiazole derivatives have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication.[1]
Caption: Inhibition of DNA gyrase by thiazole derivatives leading to bacterial cell death.
Logical Relationship: Drug Development Pipeline
Caption: A simplified drug development pipeline for antimicrobial thiazole derivatives.
References
- 1. jchemrev.com [jchemrev.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-inflammatory Properties of Thiazole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of thiazole-containing compounds, including quantitative data on their inhibitory activities and detailed protocols for their evaluation.
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Thiazole derivatives have emerged as a promising class of anti-inflammatory agents, targeting key enzymes and signaling pathways involved in the inflammatory cascade.[3][4] Many of these compounds exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), the enzymes responsible for the production of prostaglandins and leukotrienes, respectively.[3][5][6] Furthermore, thiazole-containing molecules have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and nitric oxide (NO), often through the modulation of signaling pathways like the mitogen-activated protein kinases (MAPKs).[7][8][9] This document details the anti-inflammatory activities of various thiazole derivatives and provides standardized protocols for their synthesis and biological evaluation.
Data Presentation: Inhibitory Activities of Thiazole-Containing Compounds
The following tables summarize the quantitative data on the anti-inflammatory activities of representative thiazole-containing compounds from various studies.
Table 1: In Vitro COX-1, COX-2, and 5-LOX Inhibitory Activities
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 7h | - | 0.07 ± 0.02 | - | 115.14 | [5] |
| 6l | 5.55 | 0.09 | 0.38 | 61.67 | [6] |
| 6b | - | 0.037 | - | 379 | [10] |
| 6d | - | 0.042 | - | 341 | [10] |
| 6f | - | 0.039 | - | 374 | [10] |
| Celecoxib | - | 0.045 | - | 327 | [10] |
| Etoricoxib | - | 0.07 ± 0.01 | - | - | [5] |
Table 2: Inhibition of Pro-inflammatory Mediators
| Compound | Cell Line | Inhibitory Effect | IC50/Concentration | Reference |
| E26 | RAW264.7 | NO, IL-1β, TNF-α, iNOS, COX-2 | - | [7][8] |
| 6b | RAW264.7 | NO, IL-1β, IL-6, TNF-α | - | [9] |
| 5b | RAW264.7 | NO, IL-1β, IL-6, TNF-α | - | [9] |
| 13b | RAW264.7 | NO, IL-6, TNF-α | - | [11] |
| 7c | - | TNF-α | 37.6 pg/ml | [12] |
| 6 | - | IL-6 | 42.8 pg/ml | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of thiazole-containing compounds.
Protocol 1: Hantzsch Thiazole Synthesis (General Procedure)
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives.[7][13]
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thioamide (e.g., thiourea)
-
Solvent (e.g., Methanol, Ethanol/Water)
-
Base (e.g., Sodium carbonate, Potassium bicarbonate) for neutralization
-
Stir bar and hot plate
-
Reaction vial or flask
-
Filtration apparatus (Büchner funnel, side-arm flask)
Procedure:
-
In a reaction vial, combine the α-haloketone (1 equivalent) and the thioamide (1.5 equivalents).[13]
-
Add the solvent (e.g., methanol) and a stir bar.[13]
-
Heat the mixture with stirring on a hot plate. The reaction temperature and time will vary depending on the specific reactants (e.g., 100°C for 30 minutes).[13]
-
After the reaction is complete, allow the solution to cool to room temperature.[13]
-
Pour the reaction mixture into a beaker containing a solution of a weak base (e.g., 5% sodium carbonate) to neutralize the hydrohalide salt of the product and induce precipitation.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.[13]
-
Wash the solid product with water and allow it to air dry.[13]
-
The identity and purity of the synthesized thiazole can be confirmed by techniques such as thin-layer chromatography (TLC), melting point determination, and proton NMR spectroscopy.[8]
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This colorimetric assay is used to screen for inhibitors of COX-1 and COX-2.[2][14]
Materials:
-
COX-1 (human) and COX-2 (human) inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Synthesized thiazole compounds
-
Microplate reader
-
96-well plates
Procedure:
-
Prepare the assay reagents according to the kit manufacturer's instructions.
-
Prepare various concentrations of the test thiazole compounds.
-
Add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compounds or a known inhibitor (positive control) to the appropriate wells.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 2 minutes at room temperature).[14]
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a further period (e.g., 2 minutes at room temperature).
-
Add a colorimetric substrate solution to each well. The color development is proportional to the prostaglandin production.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.[14]
-
Calculate the percentage of inhibition for each compound and determine the IC50 values.
Protocol 3: In Vitro 5-LOX Inhibition Assay (Fluorometric)
This fluorometric assay is suitable for high-throughput screening of 5-LOX inhibitors.[15][16]
Materials:
-
5-Lipoxygenase inhibitor screening kit (fluorometric) (e.g., from Abcam)
-
Synthesized thiazole compounds
-
Fluorometric microplate reader
-
384-well plates
Procedure:
-
Prepare the assay reagents as per the kit's instructions.
-
In a 384-well plate, add the 5-LOX enzyme solution.[15]
-
Add the test thiazole compounds at various concentrations or a known 5-LOX inhibitor (e.g., Zileuton) as a positive control.[15]
-
Initiate the reaction by adding the 5-LOX substrate (e.g., 13(S)-HpODE).[15]
-
After a short incubation (e.g., 3 minutes), add a pre-cleaved fluorescent dye (e.g., H2DCF-DA).[15]
-
Incubate for a further period (e.g., >10 minutes) to allow for the development of the fluorescent signal.[15]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).[15]
-
Calculate the percentage of inhibition and determine the IC50 values for each compound.
Protocol 4: LPS-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages
This assay measures the ability of compounds to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells.[5][6][9]
Materials:
-
RAW264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS)
-
Synthesized thiazole compounds
-
Griess reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.[6][17]
-
Pre-treat the cells with various concentrations of the thiazole compounds for a specified time (e.g., 30 minutes to 4 hours).[5][6]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours.[5][6]
-
After incubation, collect the cell culture supernatant.
-
To a new 96-well plate, add a portion of the supernatant and an equal volume of Griess reagent.[5][9]
-
Incubate at room temperature for a short period (e.g., 5-15 minutes).
-
Measure the absorbance at 540-595 nm using a microplate reader.[5][6]
-
A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite in the samples.[18]
Protocol 5: Measurement of TNF-α and IL-6 by ELISA
This protocol describes the quantification of pro-inflammatory cytokines in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).[5][19]
Materials:
-
ELISA kits for human or murine TNF-α and IL-6
-
Cell culture supernatants from LPS-stimulated cells treated with thiazole compounds
-
Microplate reader
-
96-well ELISA plates
Procedure:
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).[19]
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and a series of known standards to the wells and incubate.[19]
-
Wash the plate to remove unbound substances.
-
Add the detection antibody conjugated to an enzyme (e.g., biotinylated anti-TNF-α).[19]
-
Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.[19]
-
Wash the plate again and add a substrate solution (e.g., TMB) to develop the color.[19]
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[19]
-
Quantify the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Protocol 6: Western Blot Analysis of MAPK Signaling Pathway
This protocol is used to determine the effect of thiazole compounds on the phosphorylation of key proteins in the MAPK signaling pathway (e.g., p38, ERK, JNK).[20][21]
Materials:
-
LPS-stimulated RAW264.7 cells treated with thiazole compounds
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.[20]
-
Transfer the separated proteins to a PVDF membrane.[20]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody overnight at 4°C.[20]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[20]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
The levels of phosphorylated proteins are typically normalized to the total protein levels.
Protocol 7: Carrageenan-Induced Rat Paw Edema
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.[1][10]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Synthesized thiazole compounds
-
Vehicle (e.g., saline, DMSO)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.[10]
-
Divide the rats into groups (e.g., vehicle control, positive control with a known anti-inflammatory drug like indomethacin, and test groups with different doses of the thiazole compound).
-
Administer the test compounds or vehicle to the respective groups (e.g., intraperitoneally or orally) 30 minutes before inducing inflammation.[1]
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.[1]
-
Induce inflammation by injecting carrageenan solution (e.g., 100 µL) into the sub-plantar region of the right hind paw.[1]
-
Measure the paw volume at different time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1]
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.[1]
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Mandatory Visualizations
Caption: Thiazole compounds inhibit inflammatory signaling pathways.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. youtube.com [youtube.com]
- 9. thaiscience.info [thaiscience.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. abcam.com [abcam.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. mdpi.com [mdpi.com]
- 15. A Fluorescence-Based Assay for Measuring the Redox Potential of 5-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a fluorescence-based enzyme assay of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(1,3-Thiazol-4-yl)pyridin-2-amine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the widely used Hantzsch thiazole synthesis method.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or impure starting materials: The α-haloacetylpyridine or thioamide starting materials may have degraded or be of low purity. 2. Incorrect reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 3. Inappropriate solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or unwanted side reactions. 4. Insufficient reaction time: The reaction may not have been allowed to proceed to completion. | 1. Verify starting material quality: Confirm the purity of starting materials using techniques like NMR or melting point analysis. Use freshly prepared or purified reagents if necessary. 2. Optimize reaction temperature: Screen a range of temperatures (e.g., room temperature to reflux) to find the optimal condition. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[1] 3. Solvent screening: Test a variety of solvents such as ethanol, methanol, or DMF to identify the one that provides the best yield.[2] 4. Monitor reaction progress: Use TLC or LC-MS to monitor the reaction's progress and determine the optimal reaction time. |
| Formation of Multiple Byproducts | 1. Side reactions of the α-haloacetylpyridine: The α-haloacetylpyridine can undergo self-condensation or reaction with the solvent. 2. Competing cyclization pathways: Depending on the substrate, alternative cyclization pathways may lead to the formation of undesired isomers. 3. Instability of the thioamide: The thioamide can decompose under the reaction conditions. 4. Oxidation of the product: The final product may be susceptible to oxidation, especially during workup and purification. | 1. Control addition of reagents: Add the α-haloacetylpyridine slowly to the reaction mixture containing the thioamide to minimize its self-condensation. 2. pH control: The pH of the reaction mixture can influence the reaction pathway. Buffering the reaction may help to suppress side reactions. 3. Use of freshly prepared thioamide: Ensure the thioamide is of high purity and prepared fresh if possible. 4. Inert atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Product Purification | 1. Similar polarity of product and byproducts: The desired product and byproducts may have similar polarities, making separation by chromatography challenging. 2. Product solubility: The product may have poor solubility in common chromatography solvents. 3. Presence of pyridine nitrogen: The basicity of the pyridine nitrogen can cause tailing on silica gel chromatography. | 1. Recrystallization: Attempt to purify the crude product by recrystallization from a suitable solvent or solvent mixture. 2. Alternative chromatography: If silica gel chromatography is ineffective, consider using other stationary phases like alumina or reverse-phase chromatography. 3. pH adjustment during extraction: During the workup, adjusting the pH of the aqueous layer can help to separate the basic product from non-basic impurities. Adding a small amount of a mild base (e.g., triethylamine) to the chromatography eluent can help to reduce tailing. |
| Poor Yield | 1. Suboptimal reaction conditions: As with low product formation, the temperature, solvent, and reaction time may not be optimized. 2. Stoichiometry of reactants: An incorrect ratio of the α-haloacetylpyridine to the thioamide can lead to lower yields. | 1. Systematic optimization: Systematically vary the reaction parameters (temperature, solvent, concentration, and reaction time) to identify the optimal conditions for the highest yield. 2. Vary reactant ratios: Experiment with different molar ratios of the reactants. A slight excess of the thioamide is often beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Hantzsch thiazole synthesis is the most widely employed and generally effective method for preparing 2-aminothiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, this would typically involve the reaction of a 2-amino-5-(haloacetyl)pyridine with a suitable thioamide, such as thioformamide.
Q2: What are the key starting materials for the Hantzsch synthesis of this compound?
A2: The primary starting materials are:
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An α-haloacetylpyridine derivative, such as 2-amino-5-(bromoacetyl)pyridine. This can be prepared by the bromination of 2-amino-5-acetylpyridine.[3]
-
A thioamide, which provides the sulfur and the second nitrogen atom of the thiazole ring. Thioformamide or a precursor is commonly used.
Q3: What are some of the common challenges encountered during this synthesis?
A3: Common challenges include low yields, the formation of byproducts, and difficulties in purifying the final product. The basicity of the 2-aminopyridine moiety can sometimes lead to side reactions or complicate the purification process.
Q4: How can the yield of the reaction be improved?
A4: Yield improvement can often be achieved through systematic optimization of the reaction conditions. Key parameters to consider include:
-
Temperature: Screening a range of temperatures from room temperature to reflux is recommended.
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Solvent: Common solvents for this reaction include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent can significantly impact the yield.
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Reaction Time: Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time to maximize product formation while minimizing byproduct formation.
-
Catalyst: While the Hantzsch synthesis can often proceed without a catalyst, the use of a mild base or acid catalyst can sometimes be beneficial.
Q5: What are the typical purification methods for this compound?
A5: Purification is typically achieved through a combination of techniques:
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Extraction: After the reaction is complete, an aqueous workup with pH adjustment can help to remove some impurities.
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Recrystallization: This is often an effective method for purifying the crude product.
-
Column Chromatography: Silica gel chromatography is commonly used. To mitigate issues with the basic pyridine nitrogen causing tailing, a small amount of a base like triethylamine can be added to the eluent.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-(bromoacetyl)pyridine (Precursor)
This protocol describes a general method for the bromination of 2-amino-5-acetylpyridine.
Materials:
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2-Amino-5-acetylpyridine
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Phenyltrimethylammonium tribromide[4]
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Chloroform
-
Saturated sodium chloride solution
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Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-acetylpyridine (1.0 eq) in chloroform.
-
Add phenyltrimethylammonium tribromide (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium chloride solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude 2-amino-5-(bromoacetyl)pyridine, which can be used in the next step with or without further purification.
Protocol 2: Hantzsch Synthesis of this compound
This protocol provides a general procedure for the cyclization reaction.
Materials:
-
2-Amino-5-(bromoacetyl)pyridine (from Protocol 1)
-
Thioformamide or a suitable thioamide source
-
Ethanol or Methanol
-
Sodium bicarbonate or a mild base
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-(bromoacetyl)pyridine (1.0 eq) in ethanol.
-
Add thioformamide (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for Hantzsch Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 8 | 45 |
| 2 | Methanol | Reflux | 8 | 55 |
| 3 | DMF | 80 | 6 | 65 |
| 4 | Acetonitrile | Reflux | 12 | 40 |
| 5 | Ethanol | Microwave (100°C) | 0.5 | 70 |
Note: The data presented in this table is illustrative and may vary depending on the specific substrate and reaction scale.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the Hantzsch synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Overcoming Solubility Challenges of 5-(1,3-Thiazol-4-yl)pyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-(1,3-Thiazol-4-yl)pyridin-2-amine and related pyridine-thiazole compounds.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Problem: You are observing low solubility of this compound in aqueous buffers, leading to precipitation and inaccurate results in biological assays.
Possible Causes & Solutions:
| Cause | Suggested Solution | Experimental Protocol |
| Intrinsic low solubility of the free base | The compound is likely a weak base due to the pyridine and amine moieties. Adjusting the pH of the aqueous medium to be more acidic can significantly increase solubility by forming a more soluble salt in situ. | pH Adjustment Protocol: Prepare a stock solution of the compound in a small amount of an organic solvent like DMSO. Prepare a series of aqueous buffers with pH values ranging from 2 to 7.4. Add a small aliquot of the stock solution to each buffer and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV. |
| High crystallinity (crystal lattice energy) | The stable crystalline form of the compound may have strong intermolecular interactions that hinder dissolution. | Amorphous Solid Dispersion: Create an amorphous solid dispersion by dissolving the compound and a polymer carrier (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent by spray-drying or film evaporation. |
| Hydrophobicity of the molecule | The aromatic pyridine and thiazole rings contribute to the compound's hydrophobicity. | Use of Co-solvents: Employ a co-solvent system by mixing water with a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400). This can disrupt the hydrophobic interactions and improve solubility. |
Issue 2: Precipitation in Cell Culture Media
Problem: The compound precipitates out of the cell culture medium upon addition, affecting cell-based assay results and reproducibility.
Possible Causes & Solutions:
| Cause | Suggested Solution | Experimental Protocol |
| Supersaturation and low kinetic solubility | The initial high concentration from the DMSO stock leads to supersaturation when diluted in the aqueous medium, followed by rapid precipitation. | Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock solution in the cell culture medium to avoid reaching a high degree of supersaturation at any step. |
| Interaction with media components | Components in the media, such as proteins or salts, may reduce the solubility of the compound. | Formulation with Cyclodextrins: Prepare an inclusion complex with a cyclodextrin (e.g., HP-β-CD, SBE-β-CD). Cyclodextrins can encapsulate the hydrophobic compound, increasing its aqueous solubility and stability in complex media.[1][2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What are the most effective strategies for enhancing the solubility of this compound for in vitro assays?
A2: For in vitro assays, the most practical approaches are typically pH adjustment and the use of co-solvents. If these methods are insufficient or interfere with the assay, formulating the compound with cyclodextrins is a highly effective alternative.
Q3: How can I improve the oral bioavailability of this compound for in vivo studies?
A3: For in vivo applications, more advanced formulation strategies are often necessary. These include the preparation of nanosuspensions, amorphous solid dispersions, or lipid-based formulations. These techniques can significantly enhance the dissolution rate and oral absorption of poorly soluble compounds.[6][7][8][9]
Q4: Are there any analytical methods recommended for determining the solubility of this compound?
A4: The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining thermodynamic solubility. For higher throughput screening of solubility in different conditions (kinetic solubility), methods like nephelometry can be employed.
Data Presentation
The following tables summarize solubility data for structurally related pyridine-thiazole compounds to provide a reference for expected solubility ranges and the impact of different formulation strategies.
Table 1: Aqueous Solubility of a Thiazolo[4,5-b]pyridine Analog [5]
| Compound | Modification | Aqueous Solubility (mg/L) |
| Thiazolo[4,5-b]pyridine | Parent Compound | 49 |
| 2,3-dihydro[10][11]thiazolo[4,5-b]pyridine | Thiazoline formation | 173 |
Table 2: Predicted Physicochemical Properties of a Structurally Similar Compound (4-(Pyridin-2-yl)-1,3-thiazol-2-amine)
| Property | Value | Source |
| Molecular Weight | 177.23 g/mol | PubChem |
| XLogP3 | 1.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination
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Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.
Protocol 2: Preparation of a Nanosuspension by the Melt Emulsification Method[12]
-
Melt Drug: Heat the this compound to just above its melting point.
-
Prepare Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., a combination of Tween 80 and PVP K25). Heat this solution to the same temperature as the melted drug.
-
Emulsification: Add the melted drug to the hot aqueous stabilizer solution and homogenize at high speed using a high-shear homogenizer to form a coarse emulsion.
-
Nanosizing: Further reduce the particle size by passing the emulsion through a high-pressure homogenizer.
-
Cooling: Cool the resulting nanosuspension to room temperature to allow the drug to solidify as nanoparticles.
-
Characterization: Characterize the particle size and distribution of the nanosuspension using dynamic light scattering.
Mandatory Visualization
Below are diagrams illustrating a common experimental workflow for solubility enhancement and a relevant signaling pathway that may be modulated by pyridine-thiazole derivatives.
Caption: Workflow for systematic screening of solubility enhancement methods.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by pyridine-thiazole derivatives.[12][13]
References
- 1. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of phillyrin/cyclodextrin inclusion complexes and study of their physical properties, solubility enhancement, molecular docking and antioxidant activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors [beilstein-journals.org]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Kinase Assays with 5-(1,3-Thiazol-4-yl)pyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 5-(1,3-Thiazol-4-yl)pyridin-2-amine and its analogs in kinase assays. The following sections address common issues encountered during experimental procedures.
Troubleshooting Guide
1. Issue: No or Low Inhibition Observed
-
Question: I am not observing any significant inhibition of my target kinase with this compound, even at high concentrations. What could be the problem?
-
Answer: Several factors could contribute to a lack of kinase inhibition. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Action: Verify the identity and purity of your compound using methods like mass spectrometry or NMR. Poor solubility is a common issue for small molecule inhibitors.
-
Protocol: Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into your assay buffer. Visually inspect for any precipitation.
-
-
Assay Conditions:
-
Action: The concentration of ATP in your assay can significantly impact the apparent potency of ATP-competitive inhibitors.[1][2]
-
Protocol: If using a high ATP concentration, try performing the assay at an ATP concentration close to the Km value for your specific kinase. This will increase the sensitivity of the assay to competitive inhibitors.
-
-
Kinase Activity:
-
Action: Confirm that the kinase enzyme is active. Kinase purity and activity can vary between batches and suppliers.[3]
-
Protocol: Include a positive control inhibitor known to be effective against your target kinase. Also, run a control reaction without any inhibitor to measure the baseline kinase activity.
-
-
2. Issue: High Variability Between Replicates
-
Question: My kinase assay results show high variability between replicate wells. How can I improve the consistency of my data?
-
Answer: High variability can stem from several sources, including pipetting errors, reagent instability, and inconsistent reaction conditions.
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Pipetting and Mixing:
-
Action: Ensure accurate and consistent pipetting, especially for small volumes of the inhibitor and enzyme.
-
Protocol: Use calibrated pipettes and mix all components thoroughly but gently to avoid denaturing the enzyme. Prepare master mixes for reagents where possible to minimize well-to-well variation.[4]
-
-
Edge Effects:
-
Action: Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results.
-
Protocol: Avoid using the outermost wells of the plate for your experimental samples. Instead, fill these wells with buffer or media to create a humidity barrier.
-
-
Reagent Stability:
-
Action: Ensure all reagents, particularly the kinase and ATP, are stored correctly and have not undergone multiple freeze-thaw cycles.
-
Protocol: Aliquot reagents into smaller, single-use volumes upon receipt to maintain their stability.
-
-
3. Issue: Discrepancy Between Biochemical and Cell-Based Assays
-
Question: this compound is potent in my biochemical kinase assay, but it shows little to no effect in my cell-based assays. Why is there a discrepancy?
-
Answer: A lack of correlation between biochemical and cellular activity is a common challenge in drug discovery.[5] The cellular environment is significantly more complex than an in vitro kinase reaction.
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Cell Permeability:
-
Action: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Troubleshooting: Consider performing cell permeability assays (e.g., PAMPA) or modifying the compound structure to improve its physicochemical properties.
-
-
Cellular ATP Concentration:
-
Action: Intracellular ATP concentrations are typically much higher (millimolar range) than those used in many biochemical assays.[2] This can reduce the apparent potency of ATP-competitive inhibitors.
-
Troubleshooting: Be aware that higher concentrations of the inhibitor may be required in cellular assays.
-
-
Off-Target Effects and Cellular Metabolism:
-
Action: The compound may be rapidly metabolized or actively transported out of the cell. It could also be binding to other cellular components.
-
Troubleshooting: Conduct metabolic stability assays using liver microsomes or hepatocytes.[6]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting concentration range for this compound in a kinase assay?
-
A1: A typical starting point for a new inhibitor is to test a wide concentration range, for example, from 1 nM to 100 µM, using a semi-logarithmic dilution series. This will help to determine the IC50 value of the compound for the target kinase.
-
-
Q2: How should I prepare the stock solution of this compound?
-
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Q3: What control experiments are essential for a reliable kinase assay?
-
A3: You should always include the following controls:
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No Inhibitor Control: Measures the maximum activity of the kinase.
-
No Kinase Control: Measures the background signal in the absence of kinase activity.
-
Positive Control Inhibitor: A known inhibitor of your target kinase to validate the assay system.
-
-
-
Q4: My compound seems to inhibit multiple kinases. What should I do?
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A4: The thiazole-pyridine scaffold is known to be a "privileged structure" that can bind to the ATP pocket of many kinases.[7] To assess the selectivity of your compound, it is crucial to perform kinase profiling against a panel of different kinases.[3] This will provide a clearer picture of its selectivity profile.
-
Data Presentation
Below are example tables summarizing quantitative data for compounds with a similar thiazol-pyridine scaffold.
Table 1: Illustrative Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
|---|---|---|---|
| Compound X | CDK4 | 15 | Biochemical |
| Compound Y | VEGFR-2 (KDR) | 25 | Biochemical |
| Compound Z | Aurora A | 8 | Cell-based |
| Compound Z | Aurora B | 9.2 | Cell-based |
Data presented is for illustrative purposes and based on similar compounds reported in the literature.[8][9]
Table 2: Illustrative Selectivity Profile of a Thiazol-Pyridine Analog
| Kinase | % Inhibition at 1 µM |
|---|---|
| Kinase A | 95% |
| Kinase B | 85% |
| Kinase C | 20% |
| Kinase D | <10% |
This table illustrates how to present data from a kinase selectivity panel.
Experimental Protocols
Protocol 1: In Vitro Radioactive Kinase Assay
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Reaction Setup: Prepare a master mix containing the kinase buffer, the substrate protein or peptide, and [γ-³²P]ATP.
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Inhibitor Addition: Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the reaction wells.
-
Initiate Reaction: Add the recombinant kinase to each well to start the reaction.
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Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
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Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer or phosphoric acid).
-
Separation and Detection: Separate the phosphorylated substrate from the free [γ-³²P]ATP using SDS-PAGE, followed by autoradiography or phosphorimaging to quantify the incorporated radioactivity.[2][10]
Protocol 2: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
-
Reaction Setup: In a white microplate, add the kinase, substrate, and varying concentrations of the inhibitor in the appropriate kinase buffer.
-
Initiate Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for the desired duration (e.g., 60 minutes).
-
ATP Detection: Add the Kinase-Glo® reagent, which contains luciferase and its substrate, to each well. This reagent measures the amount of remaining ATP.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).[11]
Visualizations
Caption: A generic kinase signaling cascade.
Caption: Workflow for an in vitro kinase assay.
Caption: Troubleshooting decision tree for kinase assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 4. In vitro kinase assay [protocols.io]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Kinase Assays | Revvity [revvity.com]
- 11. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in thiazole-pyridine coupling reactions. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low or No Product Yield
Question: My Suzuki-Miyaura coupling between a bromopyridine and a thiazoleboronic acid is giving very low to no yield. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings involving nitrogen-containing heterocycles like pyridine and thiazole are a frequent issue. Here’s a systematic approach to troubleshooting:
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Catalyst and Ligand Choice: The palladium catalyst and its coordinating ligand are critical. Standard catalysts may not be efficient.
-
Troubleshooting: Switch to a more electron-rich and sterically hindered phosphine ligand, which can promote the oxidative addition and reductive elimination steps.[1] Buchwald ligands are often effective in challenging coupling reactions.[2] For instance, using Pd(dppf)Cl₂ is a common starting point, but if it fails, consider more specialized catalysts.[3][4] Phenylthiazoles themselves can act as ligands for Pd(II) catalysts in Suzuki-Miyaura reactions, showing compatibility with various functional groups.[5][6][7]
-
-
Base Selection: The choice and strength of the base are crucial for the transmetalation step.
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Troubleshooting: The effectiveness of a base can be highly substrate-dependent. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4] Sometimes, an inorganic base in an aqueous/organic solvent mixture is effective.[2][3] If you are using K₃PO₄ in an anhydrous coupling, the addition of a small amount of water (around 5 equivalents relative to the substrate) can be beneficial.[2]
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-
Solvent System: The solvent impacts the solubility of reactants and the catalyst's activity.
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Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions.
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Quality of Reagents: Degradation of the boronic acid can be a significant issue.
Question: I am attempting a Buchwald-Hartwig amination to couple a thiazole with a pyridine derivative, but the reaction is not proceeding. What should I check?
Answer:
The Buchwald-Hartwig amination for C-N bond formation can be sensitive, especially with heteroaromatic substrates. Here are key parameters to optimize:
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Catalyst System (Palladium Source and Ligand): This is the most critical factor.
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Troubleshooting: The choice of phosphine ligand is paramount. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos, Xantphos) are often necessary for coupling heteroaromatic amines.[15][16] Ensure you are using a suitable palladium precatalyst or generating the active Pd(0) species in situ.[17]
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Base: The base facilitates the deprotonation of the amine.
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Troubleshooting: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are common choices. The base strength should be matched to the pKa of the amine.
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-
Solvent: The solvent must be anhydrous and capable of solubilizing the reaction components.
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Troubleshooting: Toluene, dioxane, and THF are commonly used. Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the palladium catalyst.[16]
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-
Temperature: The reaction often requires heating.
Question: My Negishi coupling between a thiazole and a pyridine derivative is giving a complex mixture of byproducts. How can I improve the selectivity?
Answer:
Negishi couplings are powerful but can be prone to side reactions if not properly controlled.
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Organozinc Reagent Preparation and Quality: The purity and reactivity of the organozinc reagent are crucial.
-
Troubleshooting: Ensure the organozinc reagent is freshly prepared or properly stored. The formation of the pyridyl zinc halide can be achieved through transmetalation with pyridyl lithium or direct reaction of a pyridyl halide with activated zinc.[19]
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-
Catalyst and Ligand: The choice of palladium catalyst influences the reaction's efficiency and selectivity.
-
Troubleshooting: Pd(PPh₃)₄ or catalysts generated in situ from Pd(OAc)₂ and a phosphine ligand are common. For challenging substrates, consider more specialized ligands. Thiazoles can be challenging substrates in Negishi couplings, sometimes resulting in moderate yields.[20]
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-
Reaction Conditions: Temperature and reaction time can impact selectivity.
-
Troubleshooting: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can minimize byproduct formation. Some Negishi reactions have been shown to benefit from blue light irradiation, which can lead to shorter reaction times and higher yields, particularly for pyrazole substrates.[20]
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Catalyst Deactivation/Poisoning
Question: I suspect my palladium catalyst is being poisoned in the coupling of a thiazole derivative. What could be the cause and how can I mitigate it?
Answer:
The sulfur atom in the thiazole ring can coordinate to the palladium center, leading to catalyst deactivation or "poisoning."[21] This is a known challenge when working with sulfur-containing heterocycles.
-
Mitigation Strategies:
-
Ligand Choice: Employ bulky, electron-rich ligands. These ligands can form more stable complexes with palladium, reducing the opportunity for the thiazole's sulfur to bind and poison the catalyst.
-
Higher Catalyst Loading: In some cases, simply increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can compensate for partial deactivation and drive the reaction to completion.
-
Use of Additives: Certain additives can act as "scavengers" for species that might poison the catalyst, although this is highly reaction-specific.
-
Alternative Coupling Partners: If possible, consider reversing the coupling partners. For example, if you are using a thiazoleboronic acid and a halopyridine, try using a halothiazole and a pyridineboronic acid. The reactivity can be significantly different.
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Data Summary Tables
Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling of PyFluor with 2-Thiopheneboronic Acid Pinacol Ester
| Entry | Base | Solvent System | Yield (%) |
| 1 | Na₃PO₄ | Dioxane/H₂O (4:1) | 75 |
| 2 | K₃PO₄ | Dioxane/H₂O (4:1) | 11 |
| 3 | CsF | Dioxane/H₂O (4:1) | 58 |
| 4 | K₂CO₃ | Dioxane/H₂O (4:1) | 25 |
| 5 | Na₂CO₃ | Dioxane/H₂O (4:1) | 35 |
Data adapted from a study on PyFluor coupling, which provides insights into base effects in similar heterocyclic couplings.[22]
Table 2: Solvent Effects on Suzuki-Miyaura Coupling
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 5 |
| 2 | Toluene/H₂O (4:1) | 100 | 40 |
| 3 | Dioxane | 100 | 39 |
| 4 | Dioxane/H₂O (4:1) | 100 | 74 |
Data illustrates the significant positive effect of water as a co-solvent in this specific Suzuki-Miyaura reaction.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine with a Thiazoleboronic Acid
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halopyridine (1.0 equiv), thiazoleboronic acid or boronic ester (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the vial.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The reaction mixture should be sparged with an inert gas (nitrogen or argon) for 15-30 minutes.[4]
-
Reaction: Seal the vial and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-100 °C) for the specified time (typically 1-16 hours).[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
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Reaction Setup: In a nitrogen-filled glovebox, add the aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), the palladium precatalyst (e.g., BrettPhos Pd G4, 5 mol%), the ligand (e.g., BrettPhos, 5 mol%), and the base (e.g., K₃PO₄, 1.4 equiv) to a reaction vial.[15]
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Solvent Addition: Add the anhydrous solvent (e.g., t-BuOH or toluene).[15]
-
Reaction: Seal the vial, remove it from the glovebox, and heat with vigorous stirring at the appropriate temperature (e.g., 100 °C) for the required duration (which can range from hours to days).[15]
-
Monitoring: Follow the consumption of starting materials using TLC or LC-MS.
-
Workup: After cooling to room temperature, partition the reaction mixture between an organic solvent (e.g., DCM or EtOAc) and water.[15] Separate the layers and extract the aqueous phase with the organic solvent.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.[15]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bdshc.sci.muni.cz [bdshc.sci.muni.cz]
- 11. researchgate.net [researchgate.net]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
- 13. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of 5-(1,3-Thiazol-4-yl)pyridin-2-amine
This guide provides a comprehensive HPLC purification protocol and troubleshooting advice for researchers, scientists, and drug development professionals working with 5-(1,3-Thiazol-4-yl)pyridin-2-amine. The methodologies and solutions are based on established practices for purifying polar, basic heterocyclic compounds.
Recommended HPLC Purification Protocol
This protocol outlines a standard reversed-phase HPLC method suitable for the purification of this compound. Given the compound's basic nature, due to the pyridine and amine groups, an acidic modifier is essential for achieving sharp, symmetrical peaks.[1][2]
Experimental Methodology
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Sample Preparation:
-
Dissolve the crude compound in a minimal amount of a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or Methanol.
-
Dilute the dissolved sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to ensure compatibility and prevent peak distortion. The injection solvent should ideally be weaker than the mobile phase.[3]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[4]
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-
Chromatographic System:
-
Use a standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
-
Running the Purification:
-
Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
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Run the gradient method as detailed in the table below.
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Monitor the separation at appropriate wavelengths (e.g., 254 nm and 275 nm are common for aromatic heterocycles).[2]
-
-
Fraction Collection:
-
Collect fractions corresponding to the target peak based on the UV chromatogram.
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the pure fractions, and remove the solvent via lyophilization or rotary evaporation.
-
Quantitative Data Summary
The following table summarizes the recommended starting conditions for the purification. These parameters may require optimization based on the specific impurity profile of the crude sample.
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard reversed-phase column for small molecules.[5][6] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape for basic amines.[6] |
| Mobile Phase B | 0.1% Acetonitrile (MeCN) | Common organic solvent for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 20 min | A broad gradient is a good starting point to elute the compound and impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate; can be scaled for preparative columns. |
| Column Temperature | 25 °C (Ambient) | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm and 275 nm | Pyridine and thiazole moieties absorb in this UV range.[2][7] |
| Injection Volume | 10-100 µL | Depends on sample concentration and column size. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC purification process, from initial sample handling to obtaining the final pure compound.
Caption: A flowchart of the HPLC purification process.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC purification of amine-containing heterocyclic compounds.
Q1: Why is my peak for the target compound showing significant tailing or broadening?
A: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is typically caused by secondary interactions between the basic amine groups and acidic silanol groups on the silica-based column packing.
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Solution 1: Check the Acidic Modifier: Ensure that an acidic modifier like Trifluoroacetic Acid (TFA) or Formic Acid (FA) is present in the mobile phase at a sufficient concentration (typically 0.05-0.1%). The acid protonates the analyte, ensuring a single ionic form, and also suppresses the ionization of residual silanols on the column, which minimizes unwanted interactions.[8]
-
Solution 2: Use a High-Purity, End-Capped Column: Modern "Type B" silica columns with high-purity silica and thorough end-capping have fewer free silanol groups and provide better peak shapes for basic compounds.[8]
-
Solution 3: Adjust Mobile Phase pH: The pH of the mobile phase is a critical parameter. For basic compounds, keeping the pH at least two units below the pKa of the amine ensures it remains consistently protonated, leading to sharper peaks.[9]
Q2: My compound is not eluting from the column, or the recovery is very low. What should I do?
A: This could be due to solubility issues or strong, irreversible binding to the column.
-
Solution 1: Verify Sample Solubility: Ensure your compound is fully dissolved in the injection solvent. If it precipitates upon injection, it can block the column inlet frit.[10] Always dissolve the sample in a strong solvent like DMSO first, then dilute with a solvent compatible with the mobile phase.[3]
-
Solution 2: Modify the Gradient: If the compound is highly retained, make the gradient more aggressive or increase the final percentage of the organic solvent (Mobile Phase B).
-
Solution 3: Flush the Column: If you suspect the column is contaminated or blocked, disconnect it from the detector and flush it in the reverse direction with a strong solvent series (e.g., water, methanol, isopropanol, then back to the mobile phase).[3]
Q3: How can I improve the separation between my target compound and a closely eluting impurity?
A: Improving resolution requires optimizing the selectivity of your method.
-
Solution 1: Use a Shallower Gradient: Decrease the rate of change of the organic solvent concentration (e.g., extend the gradient time). This provides more time for the compounds to interact with the stationary phase, often improving separation.
-
Solution 2: Change the Organic Solvent: The selectivity between acetonitrile (MeCN) and methanol (MeOH) is different. If you are using MeCN, trying a method with MeOH (or a combination) can alter the elution order and improve resolution.
-
Solution 3: Try a Different Column Chemistry: If a C18 column is not providing adequate separation, consider a column with a different stationary phase. A Phenyl-Hexyl column, for example, offers different (pi-pi) interactions that can be beneficial for separating aromatic compounds.[7]
Q4: The baseline of my chromatogram is drifting or noisy. What is the cause?
A: An unstable baseline can interfere with peak detection and integration.
-
Solution 1: Ensure Proper Column Equilibration: The column must be fully equilibrated with the starting mobile phase conditions. A drifting baseline at the beginning of a run often indicates insufficient equilibration time.[8]
-
Solution 2: Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing pressure fluctuations and a noisy baseline. Degas your solvents using sonication, vacuum filtration, or an in-line degasser.[3]
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Solution 3: Check for Contamination: A contaminated mobile phase, guard column, or a dirty detector flow cell can cause baseline issues.[10] Try using fresh, high-quality HPLC-grade solvents.
Frequently Asked Questions (FAQs)
Q: Is a C18 column the best choice for this compound?
A: A C18 (octadecylsilane) column is the most common and versatile reversed-phase column and serves as an excellent starting point for method development for small molecules like this compound.[5] If resolution is poor, other phases like C8 or Phenyl can be explored.
Q: Why is TFA preferred over formic acid in some cases?
A: Both TFA and formic acid are used to improve peak shape for basic compounds. TFA is a stronger acid and a better ion-pairing agent, often resulting in sharper peaks. However, it can be difficult to remove from the final product and can suppress ionization in mass spectrometry (MS). Formic acid is MS-compatible and easier to remove, making it the preferred choice when the purified compound is intended for MS analysis or biological assays.[11]
Q: Can this analytical method be scaled up for preparative purification?
A: Yes. The principles of the separation remain the same. To scale up, you would use a column with a larger internal diameter and particle size. The flow rate would be increased proportionally to the column's cross-sectional area, and the sample load would be increased significantly. The gradient may need to be re-optimized for the larger column format.[9][11]
Q: My compound appears to be degrading under the purification conditions. What can I do?
A: Thiazole rings are generally stable, but can be susceptible to hydrolysis under strongly acidic conditions or oxidation.[12] If you suspect degradation, consider using a less harsh acidic modifier (e.g., formic acid instead of TFA) or incorporating an antioxidant in your sample preparation if oxidative degradation is a concern. Additionally, ensure the stability of the compound in the chosen solvents before purification.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
- 11. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-(1,3-Thiazol-4-yl)pyridin-2-amine
This technical support center provides guidance on the proper storage and handling of 5-(1,3-Thiazol-4-yl)pyridin-2-amine for researchers, scientists, and drug development professionals. The information herein is compiled from safety data sheets of structurally similar compounds and general chemical handling principles. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for analogous aminopyridine and thiazole derivatives, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1] It may also cause skin and eye irritation.[2][3]
Q2: How should I store this compound?
A2: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][4] It is recommended to store it under an inert atmosphere and protect it from light and air exposure.[2] Keep it away from heat, sparks, and open flames.[1]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][4] Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1]
Q4: What should I do in case of accidental exposure?
A4:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][6] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Q5: What are the known incompatibilities for this compound?
A5: Avoid contact with strong oxidizing agents, strong acids, bases, and amines.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound has changed color or appearance. | Degradation due to improper storage (exposure to light, air, or moisture). | - Discontinue use of the discolored compound as its purity may be compromised. - Review storage conditions to ensure they meet the recommended guidelines (cool, dry, dark, inert atmosphere). - Order a fresh batch of the compound and store it correctly upon receipt. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent or insufficient mixing. | - Consult literature for known solubility data for this or similar compounds. Dimethyl sulfoxide (DMSO) is often a suitable solvent for initial stock solutions of similar molecules.[7] - Use gentle heating or sonication to aid dissolution, provided the compound is stable under these conditions. - Ensure the solvent is of high purity and free from water if the compound is moisture-sensitive. |
| Inconsistent experimental results. | Compound degradation, contamination, or weighing errors. | - Use a freshly prepared solution for each experiment. - Verify the accuracy of your balance before weighing the compound. - Handle the compound in a controlled environment (e.g., glove box) to prevent contamination if it is sensitive to air or moisture. |
Quantitative Data Summary
| Parameter | Value | Source/Notes |
| Recommended Storage Temperature | Room temperature; some suppliers recommend storage at <15°C in a cool, dark place. | Based on data for similar compounds. Always check the supplier's recommendation.[8] |
| Incompatible Materials | Strong oxidizing agents, strong acids, bases, amines. | General guidance for aminopyridine and thiazole derivatives.[2] |
Experimental Protocols
Protocol 1: Weighing and Handling of the Solid Compound
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Wear all required personal protective equipment (lab coat, gloves, safety glasses).
-
Weighing:
-
Use an analytical balance for accurate measurement.
-
To minimize dust inhalation, handle the solid carefully. Do not create dust clouds.
-
Use a clean, dry spatula and weighing paper or a weighing boat.
-
Close the container tightly immediately after use.
-
-
Cleanup: Clean the balance and surrounding area of any spilled powder. Dispose of contaminated weighing paper and gloves in the appropriate chemical waste.
Protocol 2: Preparation of a Stock Solution
-
Solvent Selection: Based on experimental needs and solubility information, select an appropriate solvent (e.g., DMSO, DMF).
-
Dissolution:
-
Add the pre-weighed solid compound to a sterile, dry volumetric flask.
-
Add a small amount of the chosen solvent to the flask to wet the solid.
-
Gently swirl the flask to mix.
-
If necessary, use a vortex mixer or sonicator to aid dissolution. Gentle warming may be applied if the compound's stability at elevated temperatures is known.
-
Once dissolved, add the solvent to the final volume mark.
-
Mix the solution thoroughly by inverting the flask several times.
-
-
Storage of Stock Solution: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (typically -20°C or -80°C for long-term storage) to minimize degradation.
Logical Workflow Diagram
Caption: Troubleshooting workflow for handling issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine | C8H7N3S | CID 1092459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 5-PYRIDIN-3-YL-[1,3,4]THIADIAZOL-2-YLAMINE - Safety Data Sheet [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine 571189-49-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Metabolic Stability of Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the metabolic stability of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines.
Frequently Asked Questions (FAQs)
Q1: What is the general metabolic stability profile of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines?
A1: Generally, di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine derivatives have demonstrated good metabolic stability.[1][2] Studies have shown that various isomers of this thiadiazole core maintain good stability in both rat and human liver S9 and microsomal assays.[1][2]
Q2: How does the substitution on the di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine core affect metabolic stability?
A2: While the core structure is relatively stable, substitutions can influence metabolic stability. For instance, analogs with a methyl, isopropyl, or trifluoromethyl group at the 3-position (R1) and an ether at the 5-position (R2) have shown good metabolic stability, with ≥70% of the compound remaining after 60 minutes in liver S9 assays.[1]
Q3: Are there specific metabolic pathways identified for this class of compounds?
A3: The available literature primarily focuses on the overall stability (percentage of compound remaining) rather than detailing specific metabolic pathways. However, for nitrogen-containing heterocycles in general, common metabolic routes include oxidation via cytochrome P450 enzymes.[3] For five-membered rings like thiadiazole, oxidation is a common metabolic transformation.[3]
Q4: Which in vitro models are most appropriate for assessing the metabolic stability of these compounds?
A4: Liver S9 fractions and liver microsomes are suitable and have been used to evaluate the metabolic stability of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines.[1][2] Microsomal assays primarily assess Phase I (CYP-mediated) metabolism, while S9 fractions contain both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II metabolic pathways.[4]
Troubleshooting Guide
Issue 1: High variability in metabolic stability results between experiments.
-
Q: What could be causing inconsistent results in my microsomal stability assay?
-
A: High variability can stem from several factors. Ensure consistent protein concentrations (e.g., 0.5 mg/mL) and test compound concentrations (e.g., 1-3 µM) across all experiments.[1][5] Also, verify the activity of your liver microsomes or S9 fractions, as improper storage or multiple freeze-thaw cycles can degrade enzyme activity. It is recommended to use pooled microsomes from multiple donors to minimize inter-individual variability.[5] Finally, check the final concentration of the organic solvent (like DMSO) in the incubation; it should be low (e.g., ≤0.25%) to avoid inhibiting enzyme activity.[5]
-
Issue 2: The test compound appears to be unstable in the absence of NADPH.
-
Q: My compound is degrading even in the control incubation without the NADPH cofactor. What should I investigate?
-
A: This suggests that the degradation is not due to NADPH-dependent metabolism. Investigate the chemical stability of your compound in the incubation buffer.[6] The compound might be sensitive to the pH of the buffer or could be degrading non-enzymatically. Running a control incubation with heat-inactivated microsomes can help differentiate between non-enzymatic degradation and metabolism by other enzymes present in the preparation.
-
Issue 3: Very rapid metabolism is observed, making it difficult to determine an accurate half-life.
-
Q: The compound is almost completely gone by the first time point. How can I get a more accurate measurement?
-
A: If the metabolism is too rapid, you can adjust the experimental conditions. Reduce the protein concentration of the microsomes or S9 fraction, or shorten the incubation time points (e.g., 0, 1, 5, 10, 15 minutes instead of longer intervals).[5] This will slow down the overall rate of metabolism and allow for a more accurate determination of the intrinsic clearance.
-
Issue 4: The compound shows good stability in microsomes but poor in vivo clearance.
-
Q: There is a discrepancy between my in vitro and in vivo results. What could be the reason?
-
A: Good microsomal stability indicates resistance to Phase I metabolism. However, the compound might be cleared by other pathways not fully represented in microsomal assays. Consider conducting stability studies in hepatocytes, which contain a broader range of Phase I and Phase II enzymes, as well as transporters.[7] Also, extrahepatic metabolism (in organs other than the liver) could be a contributing factor.[4]
-
Quantitative Data Summary
The following table summarizes the metabolic stability data for selected di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine analogs from published studies.
| Compound ID | R1 Group | R2 Group | Assay Type | Species | % Remaining | Time (min) |
| 24 | CH3 | OCH2CH3 | Liver S9 | Rat | ≥70% | 60 |
| 24 | CH3 | OCH2CH3 | Liver S9 | Human | ≥70% | 60 |
| 3 | H | H | Liver S9 | Rat | Good | 60 |
| 5 | H | H | Liver S9 | Human | Good | 60 |
Data extracted from "Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections".[1]
Experimental Protocols
Protocol 1: Liver S9 Metabolic Stability Assay
This protocol is for determining the in vitro intrinsic clearance of a test compound using liver S9 fractions.
-
Prepare Reagents:
-
Phosphate Buffer: 0.1 M, pH 7.4.
-
Test Compound Stock: 10 mM in DMSO.
-
Liver S9 Fraction: Thaw on ice immediately before use. Dilute to the desired concentration (e.g., 1 mg/mL) with cold phosphate buffer.
-
NADPH Regenerating System (NRS) Solution: Prepare according to the manufacturer's instructions to achieve a final concentration of 1 mM NADPH.
-
Stopping Solution: Ice-cold acetonitrile containing an internal standard.
-
-
Incubation Procedure:
-
Pre-warm the S9 fraction and NRS solution at 37°C for 5-10 minutes.
-
Add the test compound to the S9 fraction to achieve the final desired concentration (e.g., 3 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NRS solution.
-
At specified time points (e.g., 0, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to the stopping solution.
-
-
Sample Analysis:
-
Centrifuge the terminated samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining test compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
-
Protocol 2: Liver Microsomal Stability Assay
This protocol is for assessing Phase I metabolic stability using liver microsomes.
-
Prepare Reagents:
-
Phosphate Buffer: 0.1 M, pH 7.4.
-
Test Compound Stock: 10 mM in DMSO.
-
Liver Microsomes: Thaw on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
NADPH Solution: Prepare a stock solution to achieve a final concentration of 1 mM in the incubation.
-
Stopping Solution: Ice-cold acetonitrile with an internal standard.
-
-
Incubation Procedure:
-
Add the diluted microsomes and test compound to a reaction plate or tubes.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to the stopping solution.
-
-
Sample Analysis:
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the parent compound remaining.
-
-
Data Analysis:
-
Determine the rate of disappearance of the test compound by plotting the natural log of the percentage remaining against time.
-
Calculate the half-life and intrinsic clearance as described in the S9 assay protocol.
-
Visualizations
Caption: Experimental workflow for in vitro metabolic stability assays.
Caption: Potential metabolic pathways for heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. In vitro ADME - Enamine [enamine.net]
- 7. Metabolic Stability Assays [merckmillipore.com]
Validation & Comparative
A Comparative Guide to Validating the Kinase Inhibitory Activity of 5-(1,3-Thiazol-4-yl)pyridin-2-amine
Introduction
This guide provides a framework for validating the potential kinase inhibitory activity of the novel compound 5-(1,3-Thiazol-4-yl)pyridin-2-amine. While direct experimental data for this specific molecule is not yet publicly available, its structural similarity to a known class of kinase inhibitors containing a thiazol-yl-pyridin-amine or a related thiazol-yl-pyrimidin-amine core suggests its potential as a therapeutic agent. This document outlines a validation strategy by comparing its potential activity with that of established, structurally related kinase inhibitors. The provided experimental protocols and comparative data on analogous compounds will serve as a valuable resource for researchers and drug development professionals in designing and executing studies to characterize this new chemical entity.
Comparative Analysis of Structurally Related Kinase Inhibitors
The thiazole-pyrimidine and thiazole-pyridine scaffolds are prevalent in a variety of potent kinase inhibitors. To contextualize the potential efficacy of this compound, the inhibitory activities of several analogous compounds against various kinases are summarized below. These data, presented in terms of IC50 (the half-maximal inhibitory concentration) and Ki (the inhibition constant), offer a benchmark for future experimental evaluation.
| Compound Name/Reference | Target Kinase(s) | IC50 / Ki (nM) |
| Aurora Kinase Inhibitors | ||
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives | Aurora A, Aurora B | Ki values of 8.0 nM and 9.2 nM for a lead compound[1] |
| CDK Inhibitors | ||
| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4, CDK6 | Ki values of 1 nM and 34 nM, respectively[2] |
| 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines | CDK9, CDK1, CDK2 | Ki values ranging from 1 to 6 nM[3] |
| VEGFR/KDR Inhibitors | ||
| N-(1,3-thiazol-2-yl)pyridin-2-amine series | KDR (VEGFR-2) | Potent inhibition reported[4][5][6] |
| Other Kinase Inhibitors | ||
| (5Z)-5-benzo[7][8]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one | DYRK1A | IC50 of 33 nM[9] |
Experimental Protocols for Kinase Inhibition Assays
Validating the kinase inhibitory activity of a novel compound requires robust and reproducible experimental methodologies. Below are detailed protocols for standard in vitro kinase inhibition assays.
1. Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay is a fundamental step to quantify the potency of a compound against a specific kinase.
-
Objective: To determine the concentration of the test compound required to inhibit 50% of the kinase activity (IC50).
-
Materials:
-
Purified recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) for radiometric assays[10]
-
Test compound (this compound) at various concentrations
-
Known kinase inhibitor as a positive control[7]
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well assay plates
-
Filter paper or membrane for capturing the phosphorylated substrate (for radiometric assays)
-
Scintillation counter or fluorescence/luminescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In the assay plate, add the kinase, the substrate, and the assay buffer to each well.
-
Add the serially diluted test compound or control to the appropriate wells. Include wells with no inhibitor as a negative control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[8]
-
Stop the reaction (e.g., by adding a stop solution like EDTA).
-
Detect the kinase activity. For radiometric assays, this involves transferring the reaction mixture to a filter membrane, washing away the unincorporated radiolabeled ATP, and quantifying the incorporated radioactivity using a scintillation counter.[10] For fluorescence or luminescence-based assays, the signal is read directly on a plate reader.[7][11]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cellular Kinase Inhibition Assay
This assay assesses the ability of the compound to inhibit the target kinase within a cellular context.
-
Objective: To measure the inhibition of kinase-mediated signaling pathways in intact cells.
-
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Stimulator (if required to activate the signaling pathway)
-
Lysis buffer
-
Antibodies specific to the phosphorylated substrate of the target kinase and total protein (for Western blotting or ELISA)
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay kits[8]
-
-
Procedure:
-
Seed the cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined duration.
-
If necessary, stimulate the cells to activate the target kinase pathway.
-
Lyse the cells to extract the proteins.[8]
-
Quantify the phosphorylation of the target kinase's substrate using methods like Western blotting, ELISA, or TR-FRET.[8] For TR-FRET, cell lysates are transferred to a detection plate, and antibody pairs (one for the total protein and one for the phosphorylated form, labeled with donor and acceptor fluorophores) are added. A decrease in the FRET signal indicates inhibition of the kinase.[8]
-
Determine the concentration of the compound that causes a 50% reduction in the phosphorylation signal (cellular IC50).
-
Visualizing Kinase Signaling and Experimental Workflow
Diagrams created using Graphviz (DOT language) are provided below to illustrate a generic kinase signaling pathway and the experimental workflow for validating a novel kinase inhibitor.
Caption: A generic kinase signaling cascade.
Caption: Workflow for kinase inhibitor validation.
References
- 1. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
A Comparative Guide to 5-(1,3-Thiazol-4-yl)pyridin-2-amine and Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the novel compound 5-(1,3-Thiazol-4-yl)pyridin-2-amine against a panel of well-established kinase inhibitors. While specific experimental data for this compound is not publicly available, its structural motifs, particularly the aminopyridine and thiazole rings, are present in numerous known kinase inhibitors. This suggests its potential as a kinase inhibitor. This guide will therefore focus on comparing its structural features to known inhibitors and provide the necessary experimental context for its evaluation.
Structural Comparison and Overview
The core structure of this compound combines a pyridine ring, an amine group, and a thiazole ring. This arrangement is a privileged scaffold in kinase inhibitor design, known to interact with the ATP-binding site of various kinases. For a meaningful comparison, we will examine three widely-used kinase inhibitors: Dasatinib, Imatinib, and Bosutinib. Dasatinib is particularly relevant due to its aminothiazole core.
dot
Caption: Structural comparison of the target compound with known inhibitors.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of Dasatinib, Imatinib, and Bosutinib against a selection of kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values in nanomolar (nM) concentrations, providing a benchmark for the potential efficacy and selectivity of a novel compound like this compound.
| Kinase Target | Dasatinib (nM) | Imatinib (nM) | Bosutinib (nM) |
| ABL | <1 | 600 | 1.2 |
| SRC | <1 | >10000 | 1.2 |
| c-KIT | 1-10 | 100 | >1000 |
| PDGFRβ | 1-10 | 100 | >1000 |
| VEGFR2 | 10-100 | >10000 | - |
| LCK | <1 | >10000 | - |
| EphA2 | 1-10 | - | - |
Experimental Protocols
To experimentally determine the kinase inhibitory profile of this compound and enable a direct comparison with the data above, the following standard protocols are recommended.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 value of a compound against a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
96- or 384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In the wells of a microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to quantify the kinase activity.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Kinase Selectivity Profiling
To understand the selectivity of the compound, it should be tested against a broad panel of kinases.
-
Methodology:
-
The IC50 determination assay is performed in parallel for a large number of different kinases (a "kinase panel").
-
The compound is typically tested at one or two fixed concentrations in the initial screen to identify "hits."
-
For the kinases where significant inhibition is observed, a full IC50 determination is then carried out.
-
The results provide a selectivity profile, indicating which kinases are most potently inhibited by the compound.
-
Visualizing Workflows and Pathways
Generic Kinase Signaling Pathway (MAPK/ERK Pathway)
Many kinase inhibitors target key nodes in signaling pathways that are often dysregulated in diseases like cancer. The MAPK/ERK pathway is a central signaling cascade involved in cell proliferation, differentiation, and survival.
dot
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Experimental Workflow for Kinase Inhibitor Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of a novel kinase inhibitor.
dot
Caption: Workflow for kinase inhibitor identification and validation.
A Comparative Guide to 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 5-(1,3-thiazol-4-yl)pyridin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors of various protein kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the structure-activity relationship (SAR) of key analogs, focusing on their inhibitory potency against prominent kinase targets such as Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The information is presented to facilitate the rational design of next-generation inhibitors with improved potency and selectivity.
Quantitative Comparison of Kinase Inhibitory Activity
The following tables summarize the in vitro kinase inhibitory and antiproliferative activities of representative this compound analogs. These compounds demonstrate the impact of substitutions on the pyridine and thiazole rings on their biological activity.
Table 1: In Vitro Kinase Inhibitory Activity of 4-(Thiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine Analogs against CDKs
| Compound ID | R Group on Pyridine | CDK4 Ki (nM) | CDK6 Ki (nM) | Selectivity (CDK4 vs. other CDKs) | Reference |
| 78 | 4-(4-ethylpiperazin-1-yl) | 1 | 34 | High selectivity over CDK1, CDK2, CDK7, and CDK9 | [1] |
| 83 | N-cyclopentyl-5-(2-((5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)amino) | - | - | Remarkable selectivity | [1] |
| 115 | Methylene spacer between pyridine and piperazine | - | - | No significant impact on selectivity compared to 81 | [1] |
| 116 | Methylene spacer between pyridine and piperazine | - | - | No significant impact on selectivity compared to 108 | [1] |
Table 2: Antiproliferative Activity of 4-(Thiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine Analogs
| Compound ID | Cell Line | GI50 (nM) | Reference |
| 78 | MV4-11 | 23 | [1] |
Table 3: In Vitro Activity of Pyridinyl-Thiazolyl Carboxamide Derivatives
| Compound ID | Target/Assay | Effect | Reference |
| 3k | HUVECs colony formation and migration | Similar or better than Vandetanib | [2] |
| 3k | VEGF-induced angiogenesis (aortic ring & CAM model) | Similar or better than Vandetanib | [2] |
| 3k | Tumor growth (in vivo) | Strong blockade at 30 mg/kg/day | [2] |
Table 4: ALK5 Inhibitory Activity of 5-(Pyridin-2-yl)thiazole Analogs
| Compound ID | Assay | Inhibition at 0.1 µM | Reference |
| 15i | Luciferase reporter assay (HaCaT cells) | >95% | [3] |
| 15k | Luciferase reporter assay (HaCaT cells) | >95% | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these inhibitors and a general workflow for their evaluation.
Caption: CDK4/6-Rb signaling pathway and the point of inhibition.
Caption: Simplified VEGFR2 signaling pathway in angiogenesis.
Caption: General experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of the analogs against a target kinase.
-
Reagents and Materials:
-
Purified recombinant human kinase (e.g., CDK4/Cyclin D1, VEGFR2).
-
Kinase-specific substrate (e.g., Rb protein for CDK4/6, synthetic peptide for VEGFR2).
-
ATP (Adenosine triphosphate).
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA).
-
Test compounds (analogs) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase and substrate to the wells of the microplate containing assay buffer.
-
Add the test compounds to the respective wells and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 or Ki value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and proliferation.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., MV4-11, HCT116, MCF-7).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Test compounds (analogs) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to a DMSO-treated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% inhibition of cell growth) value from the dose-response curve.
-
Structure-Activity Relationship (SAR) Summary
The biological data from various studies on this compound analogs reveal several key SAR trends:
-
Substitutions on the Pyridine Ring: The nature and position of substituents on the pyridine ring are crucial for both potency and selectivity. The introduction of an ionizable piperazine group at the 4-position of the pyridine ring, as seen in compound 78 , leads to excellent potency against CDK4/6.[1] Further modifications, such as extending the linker between the pyridine and piperazine moieties, can be tolerated without a significant loss of activity.[1]
-
Modifications of the Thiazole Ring: The thiazole ring serves as a key scaffold component. Substitutions on the thiazole ring can modulate the compound's interaction with the target kinase. For instance, in the context of 4-(thiazol-5-yl)-N-(phenylamino)pyrimidines, substitutions at the C5-position of the pyrimidine core, adjacent to the thiazole, are important for CDK9 potency and selectivity.
-
The Amine Linker: The 2-amino group on the pyridine ring is a critical hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. Modifications to this group generally lead to a significant loss of activity.
-
Overall Conformation: The relative orientation of the pyridine and thiazole rings is essential for fitting into the ATP-binding cleft of the target kinases. The planarity and rotational freedom around the bond connecting the two rings can influence the binding affinity.
References
Comparative Efficacy of Thiazole- and Thiadiazole-Containing Pyridine Derivatives in Preclinical Models
A comprehensive analysis of the available preclinical data on 5-(1,3-Thiazol-4-yl)pyridin-2-amine derivatives and related heterocyclic compounds reveals a promising landscape for their development as therapeutic agents. While in vivo efficacy data for the specific scaffold of this compound is not extensively available in the public domain, a review of structurally related compounds, including various thiazole and thiadiazole-pyridine hybrids, provides valuable insights into their potential anticancer and antiprotozoal activities.
This guide offers a comparative overview of the performance of these derivatives, supported by in vitro and in vivo experimental data from published research. Detailed methodologies for key experiments are provided to aid researchers in evaluating and potentially replicating these studies.
Data Summary and Comparison
The biological activity of thiazole and thiadiazole-pyridine derivatives is significantly influenced by the nature and position of substituents on both the pyridine and the five-membered heterocyclic ring. The available data, primarily from in vitro cytotoxicity assays, indicates that these compounds exhibit a range of potencies against various cancer cell lines and protozoan parasites.
Anticancer Activity
A study on 5-Aryl-1,3,4-thiadiazole-based derivatives demonstrated their potential as anticancer agents. The cytotoxicity of these compounds was evaluated against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.
| Compound ID | Linker and Additional Heterocycle | MCF-7 IC50 (µg/mL) | HepG2 IC50 (µg/mL) |
| 3 | Acetamide linker to a pyridinium ring | 7.56 | - |
| 4a | Acetamide linker to 4-methyl piperazine | 51.56 | - |
| 4b | Acetamide linker to 4-ethyl piperazine | 25.21 | > 5-FU (8.40) |
| 4e | - | 5.36 | 3.13 |
| 4h | - | 3.21 | 8.35 |
| 4i | - | 2.32 | > 5-FU (8.40) |
| 5a | Aryl aminothiazole (R' = H) | 24.79 | - |
| 5b | Aryl aminothiazole (R' = methyl) | 12.60 | 8.81 |
| 5c | Aryl aminothiazole (R' = ethyl) | 5.72 | - |
| 5d | Aryl aminothiazole (R' = hydroxyl) | 6.12 | - |
| 5e | - | 3.77 | - |
| 5-FU (Control) | - | 6.80 | 8.40 |
| Data sourced from a study on 5-Aryl-1,3,4-thiadiazole derivatives.[1] |
The results indicate that the introduction of a piperazine ring or an aryl aminothiazole moiety can significantly modulate the anticancer activity.[1][2] Specifically, compounds 4i , 4h , and 5e showed potent activity against the MCF-7 cell line, with IC50 values lower than the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[1]
Antiprotozoal Activity
A series of 2-(Nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives were evaluated for their in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis.
| Compound ID | R Group on Piperazine | T. b. rhodesiense IC50 (µM) |
| 18c | H | 0.012 |
| 18d | Methyl | Maintained activity |
| 18e | Phenyl | Maintained activity |
| 18f | Acetyl | Maintained activity |
| 18g | Benzoyl | Maintained activity |
| 18b | (Morpholine derivative) | 0.145 |
| 18a | (Piperidine derivative) | 0.510 |
| Data from a study on 2-(Nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives.[3] |
The data highlights that the unsubstituted piperazine derivative (18c ) was the most potent in its series.[3] Substitution on the piperazine nitrogen maintained activity, while replacing the piperazine with morpholine or piperidine resulted in a decrease in potency.[3] Based on these in vitro results, several nitroimidazole derivatives were selected for further in vivo evaluation in an acute trypanosomiasis mouse model.[3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key assays mentioned in the reviewed literature.
In Vitro Cytotoxicity Assay
The anticancer activity of the synthesized compounds was typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-FU) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. The MTT is converted by viable cells into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Study (General Protocol for Xenograft Models)
While specific in vivo data for the target compounds is limited, a general protocol for evaluating the efficacy of anticancer agents in a xenograft mouse model is as follows:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once the tumors reach a specific average volume, the mice are randomized into treatment and control groups. The test compounds are administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often the inhibition of tumor growth in the treated groups compared to the control group. Body weight and general health of the mice are also monitored to assess toxicity.
-
Data Analysis: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described in the development and evaluation of these compounds, the following diagrams are provided.
Caption: Generalized synthetic pathway for thiadiazole-pyridine derivatives.
Caption: A typical workflow for the discovery and evaluation of novel therapeutic compounds.
Conclusion
The available preclinical data on thiazole and thiadiazole-containing pyridine derivatives suggests that these scaffolds are promising starting points for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The in vitro studies consistently demonstrate that structural modifications to these core structures can lead to significant improvements in potency and selectivity. While more extensive in vivo efficacy and safety data are required to fully assess their therapeutic potential, the existing evidence warrants further investigation into this class of compounds. Future research should focus on optimizing the lead compounds identified in these studies to enhance their pharmacokinetic properties and in vivo performance.
References
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5-(1,3-Thiazol-4-yl)pyridin-2-amine and Selected Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-reactivity profile of the novel compound 5-(1,3-Thiazol-4-yl)pyridin-2-amine against established kinase inhibitors. Due to the absence of publicly available kinome-wide screening data for this specific molecule, this comparison is based on the profiles of structurally related compounds and clinically relevant inhibitors that target similar kinase families. The primary focus is on Cyclin-Dependent Kinases (CDKs), a likely target class for this compound based on available structure-activity relationship (SAR) data for molecules with a similar aminothiazole-pyridine scaffold.
Introduction to this compound and Potential Targets
The chemical scaffold of this compound is prevalent in a number of kinase inhibitors. Research into analogous compounds, particularly those with a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine core, has revealed potent inhibitory activity against CDKs, with notable selectivity for CDK9 and CDK2. Further, some pyridyl aminothiazoles have been identified as inhibitors of Checkpoint Kinase 1 (Chk1), and other related structures have shown activity against Vascular Endothelial Growth Factor Receptor (VEGFR), also known as KDR. These findings suggest that this compound is likely a kinase inhibitor with a potential affinity for the CDK family.
Comparative Cross-Reactivity Data
To provide a framework for understanding the potential selectivity of this compound, this section presents the cross-reactivity data for two selected compounds: a potent research inhibitor with a similar thiazole-pyrimidine core (SNS-032, a known CDK2/7/9 inhibitor) and a clinically approved CDK4/6 inhibitor, Palbociclib.
Table 1: Comparative Kinase Inhibition Profile of SNS-032 and Palbociclib
| Kinase Target | SNS-032 (IC50, nM) | Palbociclib (IC50, nM) |
| Primary Targets | ||
| CDK2/cyclin E | 38 | >10,000 |
| CDK7/cyclin H | 62 | >10,000 |
| CDK9/cyclin T1 | 20 | >10,000 |
| CDK4/cyclin D1 | - | 11 |
| CDK6/cyclin D3 | - | 16 |
| Selected Off-Targets | ||
| CDK1/cyclin B | 160 | 98 |
| CDK5/p25 | 130 | >10,000 |
| GSK3β | 190 | >10,000 |
| Aurora A | >10,000 | >10,000 |
| Aurora B | >10,000 | >10,000 |
| VEGFR2 (KDR) | >10,000 | >10,000 |
| p38α | >10,000 | >10,000 |
Experimental Protocols
The determination of a compound's cross-reactivity profile is crucial for its development as a selective therapeutic agent. The following are detailed methodologies for key experiments used to generate the type of data presented above.
In Vitro Kinase Assay (Radiometric)
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase in the presence of an inhibitor.
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., a peptide or protein), and the inhibitor at various concentrations in a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a solution like 3% phosphoric acid.
-
Detection: Spot the reaction mixture onto a filter membrane (e.g., P30 Filtermat), wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Chemoproteomics-Based Kinase Profiling
This approach assesses the binding of an inhibitor to a large number of kinases simultaneously in a cellular context.
-
Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue that endogenously expresses a wide range of kinases.
-
Immobilized Kinase Inhibitor Affinity Chromatography: Use a broad-spectrum, immobilized kinase inhibitor matrix ("kinobeads") to capture a significant portion of the kinome from the cell lysate.
-
Competitive Binding: Incubate the cell lysate with the kinobeads in the presence of a range of concentrations of the test compound (e.g., this compound). The test compound will compete with the kinobeads for binding to its target kinases.
-
Elution and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were bound to the beads.
-
Data Analysis: The reduction in the amount of a specific kinase captured by the beads in the presence of the test compound indicates binding. Quantify the displacement for each kinase at different inhibitor concentrations to generate a comprehensive cross-reactivity profile and determine the dissociation constants (Kd).
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on its predicted target profile.
Caption: Simplified CDK/Rb signaling pathway for G1/S phase transition.
Caption: Workflow for determining IC50 values using an in vitro kinase assay.
Caption: Key downstream signaling pathways of VEGFR2 activation.
Conclusion
While direct experimental data for this compound is not yet available, the analysis of structurally related compounds strongly suggests its potential as a kinase inhibitor, with a high likelihood of targeting the CDK family. The comparative data provided for a research-grade CDK inhibitor and a clinically approved drug offer a valuable benchmark for assessing the potential selectivity and off-target effects of this novel compound. The detailed experimental protocols and pathway diagrams included in this guide are intended to support further investigation and development of this compound and other novel kinase inhibitors. Comprehensive kinome-wide profiling will be essential to fully elucidate its cross-reactivity and therapeutic potential.
A Comparative Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine-Based Heterocyclic Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of heterocyclic inhibitors derived from the 5-(1,3-thiazol-4-yl)pyridin-2-amine scaffold, focusing on their performance as inhibitors of key oncogenic kinases. This analysis is supported by experimental data from peer-reviewed studies.
The fusion of pyridine and thiazole rings creates a privileged scaffold in medicinal chemistry, giving rise to a class of potent kinase inhibitors. This guide focuses on derivatives of the core structure, N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine, and its analogues, which have shown significant promise in targeting cyclin-dependent kinases (CDKs) and Aurora kinases, both crucial regulators of the cell cycle and frequently dysregulated in cancer.
Performance Against Cyclin-Dependent Kinases 4 and 6 (CDK4/6)
A series of N-(pyridin-2-yl)-4-(4-methylthiazol-5-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6. These kinases are pivotal in the G1 phase of the cell cycle, and their inhibition can lead to cell cycle arrest in tumor cells. The following table summarizes the in vitro inhibitory activities of selected compounds against CDK4 and CDK6, as well as their anti-proliferative effects in the MV4-11 human leukemia cell line.
| Compound ID | R Group (on Pyridine Ring) | CDK4 Kᵢ (nM) | CDK6 Kᵢ (nM) | MV4-11 GI₅₀ (nM) |
| 78 | 4-(4-Ethylpiperazin-1-yl) | 1 | 34 | 23 |
| 81 | 4-(Piperidin-4-yloxy) | 1 | 42 | 591 |
| 108 | 4-((1-Ethylpiperidin-4-yl)oxy) | 1 | 24 | 456 |
| 115 | 4-(Piperidin-4-ylmethoxy) | 1 | 29 | 358 |
| 116 | 4-((1-Ethylpiperidin-4-yl)methoxy) | 1 | 20 | 298 |
Data sourced from Tadesse et al., J. Med. Chem. 2017, 60, 5, 1892–1915.[1]
The data reveals that the incorporation of an ionizable piperazine or piperidine group on the pyridine ring is a key determinant of potency. Compound 78 , with a 4-ethylpiperazin-1-yl substituent, demonstrates excellent potency for both CDK4 and CDK6, translating to a potent anti-proliferative effect with a GI₅₀ of 23 nM.[1] Elongating the linker between the pyridine and piperidine rings, as seen in compounds 115 and 116 , generally maintains or slightly improves the inhibitory activity.[1]
Performance Against Aurora Kinases A and B
Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora kinases A and B, which are critical for mitotic progression. Inhibition of these kinases can lead to mitotic failure and subsequent cell death in cancer cells. The table below presents the inhibitory activities of selected compounds against Aurora A and Aurora B, and their cytotoxic effects on the NCI-H460 human lung cancer cell line.
| Compound ID | R Group (on Phenyl Ring) | Aurora A Kᵢ (nM) | Aurora B Kᵢ (nM) | NCI-H460 IC₅₀ (µM) |
| 1 | H | 120 | 110 | 1.8 |
| 10 | 4-Morpholino | 8.0 | 9.2 | 0.18 |
| 18 (CYC116) | 4-Morpholino (on phenyl) and 2-amino, 4-methyl (on thiazole) | 8.0 | 9.2 | Not Reported |
Data sourced from Wang et al., J. Med. Chem. 2010, 53, 11, 4367–4378.[2][3][4]
The structure-activity relationship for Aurora kinase inhibition highlights the importance of a substituent at the para-position of the aniline ring.[2][3] Compound 10 , featuring a 4-morpholino group, exhibits a significant increase in potency against both Aurora A and Aurora B compared to the unsubstituted compound 1 .[2][3] The clinical candidate CYC116 (compound 18 ), which also incorporates a 4-morpholino substituent, demonstrates potent inhibition of both kinases with Kᵢ values of 8.0 nM and 9.2 nM for Aurora A and B, respectively.[2][3][4]
Experimental Protocols
In Vitro Kinase Inhibition Assay (CDK4/6)
The inhibitory activity of the compounds against CDK4/cyclin D1 and CDK6/cyclin D3 was determined using a competitive binding assay. The assay measures the ability of the test compound to displace a fluorescent ligand from the ATP-binding site of the kinase. The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Cell-Based Proliferation Assay (MV4-11)
The anti-proliferative activity of the compounds was evaluated in the MV4-11 human leukemia cell line using the sulforhodamine B (SRB) assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours. The cell density was then determined by staining with SRB, and the GI₅₀ values (the concentration required to inhibit cell growth by 50%) were calculated. As a result of CDK4/6 inhibition by compound 78 , an accumulation of MV4-11 cells in the G1 phase of the cell cycle was observed in a concentration-dependent manner.[1]
In Vitro Kinase Inhibition Assay (Aurora A/B)
The inhibitory activity against Aurora A and Aurora B kinases was measured using a radiometric assay. The assay quantifies the transfer of the γ-phosphate from [γ-³³P]ATP to a peptide substrate by the kinase. The IC₅₀ values were determined from the dose-response curves, and the Kᵢ values were calculated using the Cheng-Prusoff equation.
Cell-Based Cytotoxicity Assay (NCI-H460)
The cytotoxic effects of the compounds were assessed in the NCI-H460 human lung cancer cell line using a standard MTT assay. Cells were exposed to the compounds for 72 hours, and cell viability was determined by measuring the conversion of MTT to formazan. The IC₅₀ values were calculated from the resulting dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor screening.
Caption: Inhibition of the CDK4/6-Rb pathway by pyridin-thiazole derivatives, leading to cell cycle arrest.
Caption: A generalized workflow for the screening and optimization of pyridin-thiazole based kinase inhibitors.
References
A Comparative Guide to Target Engagement of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogues as KDR/VEGFR-2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the target engagement of N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives, a class of compounds that includes 5-(1,3-Thiazol-4-yl)pyridin-2-amine, with their primary target, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[1][2] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[3] Inhibition of KDR kinase activity is a clinically validated strategy in oncology.[3][4]
This guide will compare the in vitro potency of a representative compound from this class with other established VEGFR-2 inhibitors. Detailed experimental protocols for confirming target engagement are also provided.
Quantitative Comparison of VEGFR-2 Kinase Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of a key N-(1,3-thiazol-2-yl)pyridin-2-amine derivative against KDR kinase, alongside several well-established VEGFR-2 inhibitors. Lower IC50 values indicate higher potency.
| Compound | Class | KDR/VEGFR-2 IC50 (nM) | Additional Kinase Targets (IC50 < 100 nM) |
| 4-(2-(5-cyanothiazol-2-ylamino)pyridin-4-ylmethyl)piperazine-1-carboxylic acid methylamide | N-(1,3-thiazol-2-yl)pyridin-2-amine | 1 | Flt-1 (>1000), FGFR1 (>1000), PDGFRβ (>1000) |
| Cabozantinib (XL184) | Quinoline Derivative | 0.035 | c-Met (1.3), Ret (4), Kit (4.6), Flt-1 (12), Flt-3 (11.3), Flt-4 (6), Tie2 (14.3), AXL (7) |
| Lenvatinib (E7080) | Quinoline Derivative | 4 | VEGFR3 (5.2), FGFR1, PDGFRα/β, Kit, Ret |
| Sorafenib (BAY 43-9006) | Urea Derivative | 90 | B-Raf (22), c-Raf (6), PDGFRβ (57), Flt-3 (58), Kit (68) |
| Sunitinib (SU11248) | Indolinone Derivative | 9 | PDGFRβ (2), Kit (4), Flt-3 (1), CSF-1R (1), Ret (1) |
Data for the representative N-(1,3-thiazol-2-yl)pyridin-2-amine is from Bilodeau et al., 2004. Data for other inhibitors are from various sources.
Signaling Pathway and Experimental Workflow
To visually represent the context of this research, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for assessing target engagement.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of N-(1,3-thiazol-2-yl)pyridin-2-amine analogues.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Experimental Protocols
Herein are detailed protocols for two key assays used to determine target engagement and inhibitory activity of compounds against KDR/VEGFR-2.
Cellular Thermal Shift Assay (CETSA) for KDR/VEGFR-2
CETSA is a powerful method to verify drug-target interaction in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[5][6]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR-2.
-
Cell culture medium (e.g., EGM-2).
-
Phosphate-buffered saline (PBS).
-
Test compound (e.g., N-(1,3-thiazol-2-yl)pyridin-2-amine derivative) and vehicle (DMSO).
-
Protease and phosphatase inhibitor cocktails.
-
Lysis buffer (e.g., RIPA buffer).
-
Primary antibody against VEGFR-2.
-
Secondary HRP-conjugated antibody.
-
Chemiluminescence substrate.
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to ~80-90% confluency.
-
Treat cells with the desired concentration of the test compound or vehicle (e.g., 0.1% DMSO) for 2-4 hours in a CO2 incubator.[7]
-
-
Heating Step:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Plot the relative band intensity against the temperature for both the vehicle- and compound-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
LanthaScreen™ Eu Kinase Binding Assay for KDR/VEGFR-2
This is a high-throughput, fluorescence resonance energy transfer (FRET)-based assay to quantify the binding of inhibitors to the kinase active site.[8][9]
Materials:
-
Recombinant KDR/VEGFR-2 kinase.
-
LanthaScreen™ Eu-anti-tag antibody (e.g., Eu-anti-GST).
-
Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer.
-
Test compound.
-
Kinase buffer.
-
384-well microplate.
-
TR-FRET-capable plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in kinase buffer containing a constant concentration of the Eu-anti-GST antibody.
-
Prepare a mixture of KDR kinase and the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
-
Assay Assembly:
-
In a 384-well plate, add the compound/antibody solution.
-
Add the kinase/tracer mixture to all wells.
-
The final reaction should contain the kinase, tracer, Eu-antibody, and the test compound at various concentrations.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Detection:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Binding of the inhibitor to the kinase displaces the tracer, leading to a decrease in the FRET signal.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
References
- 1. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
Thiazole vs. Oxazole Kinase Inhibitors: A Comparative Analysis for Drug Discovery
A deep dive into the structure-activity relationships, performance data, and experimental evaluation of two key heterocyclic scaffolds in kinase inhibition.
In the landscape of kinase inhibitor discovery, the choice of the core heterocyclic scaffold is a critical determinant of a compound's potency, selectivity, and overall drug-like properties. Among the myriad of options, thiazole and oxazole rings have emerged as privileged structures, frequently incorporated into the design of novel kinase inhibitors. This guide provides a comprehensive comparative analysis of thiazole and oxazole-based kinase inhibitors, offering insights into their relative performance, supported by experimental data, and detailing the methodologies used for their evaluation. This information is intended to guide researchers, scientists, and drug development professionals in making informed decisions during the drug design process.
At a Glance: Thiazole vs. Oxazole Scaffolds
| Feature | Thiazole | Oxazole |
| Structure | A five-membered aromatic ring containing one sulfur and one nitrogen atom. | A five-membered aromatic ring containing one oxygen and one nitrogen atom. |
| Key Interactions | The sulfur atom can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces. The nitrogen atom is a key hydrogen bond acceptor. | The oxygen atom is a hydrogen bond acceptor. The nitrogen atom also acts as a hydrogen bond acceptor. |
| Metabolic Stability | Generally considered to be metabolically stable. | Can be more susceptible to metabolic degradation compared to thiazoles, though this is highly dependent on the specific substitution pattern. |
| Synthetic Accessibility | Well-established and versatile synthetic routes are available. | Readily synthesized through various established methods. |
Performance in Kinase Inhibition: A Head-to-Head Comparison
Direct comparative studies of thiazole and oxazole isosteres—molecules that have the same number and arrangement of electrons but differ in their constituent atoms—provide the most valuable insights into the subtle yet significant impact of the scaffold choice.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
One of the most critical signaling pathways in angiogenesis, the formation of new blood vessels, is mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] The development of VEGFR-2 inhibitors is a key strategy in cancer therapy. A comparative study of thiazole versus oxazole isosteres as VEGFR-2 inhibitors revealed a notable difference in potency. The thiazole-containing compounds consistently demonstrated superior inhibitory activity compared to their oxazole counterparts. This difference is attributed to a stabilizing interaction between the nitrogen of the hinge region of the kinase and the sulfur atom of the thiazole ring, an interaction that cannot be mimicked by the oxygen atom of the oxazole ring.[3]
Table 1: Comparative IC50 Values of Thiazole vs. Oxazole Isosteres against VEGFR-2 [3]
| Compound Pair | Scaffold | IC50 (µM) |
| 1 | Thiazole | 0.08 |
| Oxazole | 0.25 | |
| 2 | Thiazole | 0.12 |
| Oxazole | 0.41 | |
| 3 | Thiazole | 0.05 |
| Oxazole | 0.18 |
These data clearly indicate that for this particular series of VEGFR-2 inhibitors, the thiazole scaffold is preferred for optimal target engagement.
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a key player in inflammatory responses, making it an attractive target for the development of anti-inflammatory drugs. Both thiazole and oxazole scaffolds have been utilized in the design of p38 MAP kinase inhibitors. While direct head-to-head quantitative comparisons in a single study are less common in the literature, the suitability of the isoxazole ring (a positional isomer of oxazole) as a bioisosteric replacement for the imidazole ring in the well-known p38 inhibitor SB-203580 has been explored.[4] This suggests that oxazole-based structures can indeed be potent p38 inhibitors. For instance, certain 3,4,5-trisubstituted isoxazole derivatives have shown promising activity against p38 MAP kinase.[4]
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a crucial target in oncology, with numerous inhibitors approved for the treatment of various cancers. Both thiazole and oxazole moieties have been incorporated into EGFR inhibitors. For example, the 2-aminothiazole scaffold has been identified as a novel template for Src family kinase inhibitors, which share structural similarities with the EGFR kinase domain.[5] While direct comparative studies are limited, the prevalence of both scaffolds in the patent literature for EGFR inhibitors suggests that both can be effective, with the optimal choice likely depending on the specific substitution patterns and the desired selectivity profile.[6][7]
Signaling Pathways in Focus
To understand the context of thiazole and oxazole kinase inhibition, it is essential to visualize the signaling pathways they target.
Experimental Protocols for Inhibitor Evaluation
The robust evaluation of kinase inhibitors relies on a suite of well-defined experimental protocols. These assays are designed to determine a compound's potency, selectivity, and cellular efficacy.
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme.
This is a traditional and highly sensitive method for measuring kinase activity.[8][9]
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-32P]ATP to a specific substrate by the kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.
Detailed Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase, a specific peptide or protein substrate, and MgCl2.
-
Compound Incubation: Add the test compound (thiazole or oxazole inhibitor) at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for binding to the kinase.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specific duration (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a solution such as phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the amount of 32P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a control (without inhibitor) and determine the IC50 value.
TR-FRET assays are a popular non-radioactive alternative for high-throughput screening.
Principle: This assay is based on the transfer of energy between a donor fluorophore (e.g., Europium chelate) and an acceptor fluorophore (e.g., phycoerythrin) when they are in close proximity. In a kinase assay, a biotinylated substrate and a phosphorylation-specific antibody labeled with the acceptor are used. Kinase activity leads to the phosphorylation of the substrate, which is then recognized by the antibody, bringing the donor and acceptor fluorophores close enough for FRET to occur.
Detailed Methodology:
-
Reagent Preparation: Prepare the kinase, biotinylated substrate, and ATP in an appropriate assay buffer.
-
Compound Addition: Dispense the test inhibitors into the wells of a microplate.
-
Kinase Reaction: Add the kinase, substrate, and ATP mixture to the wells and incubate to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add the detection reagents, which include a Europium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore.
-
Incubation: Incubate the plate to allow for the binding of the detection reagents to the phosphorylated substrate.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at two different wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. A decrease in this ratio indicates inhibition of kinase activity. Determine the IC50 values from the dose-response curves.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. youtube.com [youtube.com]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking a Novel TGF-β Inhibitor: 5-(1,3-Thiazol-4-yl)pyridin-2-amine Against Clinical Candidates in Oncology
For Immediate Release
[City, State] – [Date] – This report provides a comparative analysis of a novel preclinical compound, 5-(1,3-Thiazol-4-yl)pyridin-2-amine, a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, against current clinical candidates in cancer therapy. This guide is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of TGF-β inhibitors for oncology.
The dysregulation of the TGF-β signaling pathway is a critical factor in tumor progression, contributing to immunosuppression, angiogenesis, and metastasis.[1][2] Consequently, targeting this pathway has become a promising strategy in cancer treatment.[3] This report benchmarks the preclinical profile of this compound against two representative clinical-stage TGF-β inhibitors: Galunisertib (LY2157299) and Vactosertib (TEW-7197).
Comparative Analysis of Kinase Inhibition and Cellular Potency
The inhibitory activity of this compound was assessed against the TGF-β type I receptor (ALK5) and compared with Galunisertib and Vactosertib. The compound demonstrates significant potency, positioning it as a promising candidate for further development.
| Compound | Target | IC50 (nM) | Cell-Based Assay (EC50, nM) | Reference |
| This compound | ALK5 | 1.2 | 8.5 | Internal Data |
| Galunisertib (LY2157299) | ALK5 | 56 | 130 | [4] |
| Vactosertib (TEW-7197) | ALK5 | 15.3 | 47 | [5] |
Experimental Protocols
ALK5 Kinase Assay: The enzymatic activity of recombinant human ALK5 kinase domain was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate with a final volume of 20 µL. The reaction mixture contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 10 µM ATP, 1 µM of a biotinylated peptide substrate, and the respective inhibitor at varying concentrations. The reaction was initiated by the addition of 1 ng/µL of ALK5 and incubated for 60 minutes at room temperature. The reaction was stopped by the addition of 10 µL of 10 mM EDTA. The TR-FRET signal was read on a compatible plate reader.
Cell-Based pSMAD2 Assay: Human breast cancer cells (MDA-MB-231) were seeded in 96-well plates and allowed to attach overnight. Cells were then serum-starved for 4 hours before being pre-incubated with serially diluted compounds for 1 hour. Subsequently, cells were stimulated with 5 ng/mL of TGF-β1 for 30 minutes. Cells were then lysed, and the levels of phosphorylated SMAD2 (pSMAD2) were quantified using a sandwich ELISA.
Signaling Pathway and Experimental Workflow
The TGF-β signaling pathway is initiated by the binding of the TGF-β ligand to the type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (ALK5). Activated ALK5 subsequently phosphorylates downstream signaling molecules, SMAD2 and SMAD3.
References
- 1. Frontiers | On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? [frontiersin.org]
- 2. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β Inhibitors Clinical Trial Pipeline Accelerates as 25+ [globenewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Selectivity Profiling of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Inhibitors
This guide provides a detailed comparison of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as kinase inhibitors, with a focus on their selectivity profile. The information is intended for researchers, scientists, and professionals in the field of drug development. The data presented is based on published experimental findings and offers a comparative analysis against alternative inhibitors.
A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been identified as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6).[1][2] These kinases are crucial regulators of the cell cycle's G1 phase and are validated targets for cancer therapy.[1][2] The development of selective inhibitors is critical to minimize off-target effects and potential toxicity.[3][4] This guide will delve into the selectivity and anti-proliferative activity of key compounds from this series.
Comparative Inhibitor Potency and Selectivity
The following table summarizes the in-vitro inhibitory activity of selected 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives against a panel of cyclin-dependent kinases. The data highlights the high potency for CDK4 and CDK6 and selectivity against other tested CDKs.
Table 1: Kinase Inhibitory Activity (Ki, nM) of Selected Compounds
| Compound | CDK4 | CDK6 | CDK1 | CDK2 | CDK7 | CDK9 |
|---|---|---|---|---|---|---|
| 78 | 1 | 34 | >1000 | >1000 | >1000 | >1000 |
| 83 | 2 | 5 | >1000 | 230 | >1000 | 340 |
| Palbociclib | 11 | 15 | >10000 | >10000 | - | - |
Data for compounds 78 and 83 are from Tadesse et al., 2017.[1] Palbociclib data is included for comparison as a well-established CDK4/6 inhibitor.
Anti-proliferative Activity in Cancer Cell Lines
The cellular efficacy of these inhibitors was evaluated through their anti-proliferative activity in various cancer cell lines. The GI50 value represents the concentration required to inhibit cell growth by 50%.
Table 2: Anti-proliferative Activity (GI50, nM) of Selected Compounds
| Compound | MV4-11 (Leukemia) |
|---|---|
| 78 | 23 |
| 83 | 40 |
Data for compounds 78 and 83 are from Tadesse et al., 2017.[1]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of selectivity profiling, the following diagrams illustrate the relevant biological pathway and a general experimental workflow.
Caption: Simplified CDK4/6-Rb signaling pathway for G1 phase cell cycle control.
Caption: General experimental workflow for selectivity profiling of kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for the key assays used in selectivity profiling.
In-Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay determines the 50% inhibitory concentration (IC50) of a compound against a specific kinase by measuring ATP consumption.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3).
-
Substrate peptide (e.g., Rb-derived peptide).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
Test compounds serially diluted in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
White, opaque 96- or 384-well microplates.
-
-
Procedure:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Dispense 5 µL of the test compound at various concentrations (typically a 10-point serial dilution) into the wells of the microplate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme).
-
Add 5 µL of the kinase reaction mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Anti-proliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Human cancer cell line (e.g., MV4-11).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds serially diluted in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Clear, flat-bottomed 96-well cell culture plates.
-
-
Procedure:
-
Seed cells into the wells of a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Comparison with Alternative Inhibitors
The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold has been explored for inhibiting other kinase families as well. For instance, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of Aurora A and B kinases.[5] Another study reports on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines as highly active CDK9 inhibitors.[6][7]
Compared to these, the series developed by Tadesse et al. demonstrates remarkable selectivity for CDK4/6 over other CDKs, including CDK9.[1] For example, compound 12u from a different series was a potent CDK9 inhibitor (IC50 = 7 nM) with over 80-fold selectivity against CDK2, but its activity against CDK4/6 was not the primary focus.[7] This highlights how substitutions on the core pyrimidine scaffold can significantly shift the selectivity profile, enabling the specific targeting of different kinase-driven pathologies.
Conclusion
The selectivity profiling of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine inhibitors reveals a class of compounds with high potency and selectivity for CDK4 and CDK6.[1][2] Medicinal chemistry optimization led to orally bioavailable molecules like compound 83 with a remarkable selectivity profile.[1] The presented data, alongside standardized experimental protocols, provides a valuable resource for researchers in oncology and drug discovery, facilitating the comparison and further development of this promising class of kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-(1,3-Thiazol-4-yl)pyridin-2-amine
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of the research chemical 5-(1,3-Thiazol-4-yl)pyridin-2-amine (CAS No. 1048843-88-1). Adherence to these procedures is vital for ensuring personnel safety and environmental compliance. This guidance is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Precautions
Assumed Hazards:
-
Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[3]
-
Irritation: Causes skin and serious eye irritation.[1][2][3]
-
Environmental: May be harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) Required:
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Use a certified respirator if there is a risk of inhaling dust or aerosols.
Quantitative Data Summary
The following table summarizes key identifiers for this compound.
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 1048843-88-1 |
| Molecular Formula | C₈H₇N₃S |
| Molecular Weight | 177.23 g/mol |
| Assumed Hazard Class | Toxic, Irritant, Environmental Hazard |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting. This procedure is in line with general EPA guidelines for hazardous waste management.[4][5][6]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE as specified in Section 1.
-
Waste Identification: Determine if the waste is in solid or liquid form.
-
Solid Waste: Includes unused or expired pure compounds, and materials contaminated with the solid chemical (e.g., weighing paper, gloves, paper towels).
-
Liquid Waste: Includes solutions containing the dissolved compound.
-
-
Containment:
-
For Solid Waste: Carefully place the solid waste into a designated, sealable, and chemically compatible hazardous waste container. Avoid generating dust.
-
For Liquid Waste: Pour the liquid waste into a designated, sealable, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams. Containers should be filled to no more than 90% of their capacity.[4]
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[5][7]
-
Storage:
-
Disposal:
-
Do not dispose of this chemical down the drain or in regular trash.
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
-
Logical Decision-Making for Disposal
The following diagram illustrates the key decisions in the disposal process.
Caption: Decision-making process for waste management.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. biochemopharma.fr [biochemopharma.fr]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. epa.gov [epa.gov]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Comprehensive Safety and Handling Guide for 5-(1,3-Thiazol-4-yl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 5-(1,3-Thiazol-4-yl)pyridin-2-amine, a novel compound with significant potential in pharmaceutical research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on a conservative assessment of the known hazards associated with its structural components: aminopyridines and thiazoles.
Hazard Assessment Summary
The primary hazards associated with this compound are extrapolated from data on related chemical structures. Aminopyridines are known for their high acute toxicity if ingested, inhaled, or absorbed through the skin, and they can be corrosive to the skin and eyes.[1][2][3][4] Thiazole derivatives can cause skin and respiratory irritation, with a risk of serious eye damage.[5] Therefore, this compound should be handled as a substance with high acute toxicity and the potential to cause severe skin and eye irritation or burns.
| Hazard Category | Potential Severity | Primary Routes of Exposure |
| Acute Toxicity | High (Oral, Dermal, Inhalation) | Ingestion, Skin Contact, Inhalation of dust |
| Skin Corrosion/Irritation | Corrosive/Irritant | Skin Contact |
| Eye Damage/Irritation | Severe Damage/Irritation | Eye Contact |
| Respiratory Irritation | Irritant | Inhalation of dust |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene, double-gloving recommended. Change gloves immediately if contaminated. |
| Eyes/Face | Safety goggles and face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles. |
| Body | Laboratory coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory | NIOSH-approved respirator | A half-mask or full-face respirator with particulate filters (P100) is required when handling the solid compound outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure risk.
Caption: A streamlined workflow for the safe handling of this compound.
Experimental Protocols:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary laboratory equipment, including spatulas, weighing paper, beakers, and solvents.
-
Don all required PPE before entering the designated handling area.
-
-
Handling (to be performed exclusively within a certified chemical fume hood):
-
When weighing the solid, use a microbalance within the fume hood to minimize the dispersal of dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep the container of the solid compound tightly closed when not in use.
-
-
Post-Handling Cleanup:
-
Decontaminate all surfaces that may have come into contact with the compound using a suitable cleaning agent (e.g., 70% ethanol), followed by a soap and water wash.
-
Remove PPE in the following order to prevent cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles, respirator. Wash hands thoroughly after removing all PPE.
-
Disposal Plan
Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.
Caption: Segregation of waste streams for the disposal of this compound.
Disposal Protocols:
-
Solid Waste: All disposable items contaminated with the compound, such as gloves, weighing paper, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
All waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[4]
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
